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N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine Documentation Hub

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  • Product: N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine
  • CAS: 1283004-33-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine

Abstract N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is a novel chemical entity whose pharmacological profile is presently uncharacterized in the public domain. Its molecular architecture, combining a halogenated...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is a novel chemical entity whose pharmacological profile is presently uncharacterized in the public domain. Its molecular architecture, combining a halogenated phenoxy-ethylamine core with a cyclohexanamine moiety, suggests potential interactions with multiple targets within the central nervous system (CNS), particularly within the monoaminergic systems. This guide presents a comprehensive, multi-tiered research framework for the systematic elucidation of its mechanism of action. We will detail a logical progression of in silico, in vitro, and in vivo studies, moving from broad-based screening to specific pathway analysis. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed experimental protocols necessary to define the compound's pharmacological identity.

Introduction: A Structurally Guided Investigation

The molecule N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine presents a compelling case for investigation. Its structure is a hybrid of several pharmacophores known to confer activity at key CNS targets.

  • The Phenethylamine-like Scaffold: The core structure is reminiscent of phenethylamines, a class of compounds renowned for their interaction with serotonin (5-HT) and dopamine (DA) receptors. The presence of bromo and fluoro substituents on the phenyl ring is anticipated to significantly modulate receptor affinity and selectivity.

  • The Cyclohexyl Moiety: Incorporation of a cyclohexyl group has been shown in other chemical series to influence binding to dopamine D2 and D3 receptors, sometimes conferring a unique selectivity profile.

  • The Phenoxy-Ethylamine Linker: This motif is found in various pharmaceutically active agents, including intermediates for drugs targeting adrenergic receptors.

Given this structural mosaic, we hypothesize that N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is a modulator of monoaminergic systems. The primary objective of this research plan is to identify its principal molecular target(s), define its functional activity, and characterize the downstream signaling cascades it modulates.

Proposed Experimental Workflow: A Multi-Tiered Approach

A logical, phased approach is critical to efficiently and accurately characterize a novel compound. We propose a three-tiered workflow, beginning with broad screening and progressively focusing on the most promising interactions.

G cluster_tier1 Tier 1: Primary Target Identification cluster_tier2 Tier 2: Functional Activity Characterization cluster_tier3 Tier 3: Pathway & In Vivo Analysis T1_Start Test Compound: N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine T1_Assay Radioligand Binding Assay (Broad CNS Panel) T1_Start->T1_Assay T1_Result Binding Affinity Profile (Ki values) T1_Assay->T1_Result T2_Input High-Affinity Targets (e.g., Ki < 100 nM) T1_Result->T2_Input Prioritize T2_Assay_GPCR GPCR Functional Assays (cAMP, Ca2+ Flux) T2_Input->T2_Assay_GPCR T2_Assay_Transporter Transporter Uptake Assays T2_Input->T2_Assay_Transporter T2_Result Functional Profile (Agonist/Antagonist, IC50/EC50) T2_Assay_GPCR->T2_Result T2_Assay_Transporter->T2_Result T3_Input Primary Target(s) with Defined Functional Activity T2_Result->T3_Input Select Primary Target T3_Assay_Signal Downstream Signaling Analysis (e.g., Western Blot for pERK) T3_Input->T3_Assay_Signal T3_Assay_Invivo In Vivo Behavioral Models T3_Input->T3_Assay_Invivo T3_Result Mechanism of Action & Physiological Effects T3_Assay_Signal->T3_Result T3_Assay_Invivo->T3_Result G Compound Test Compound (Agonist) Receptor 5-HT2A Receptor Compound->Receptor Binds & Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Gene Expression, Neuronal Excitability) Ca_Release->Response RAF Raf PKC->RAF -> Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Response Modulates

Figure 2. Hypothetical 5-HT2A receptor canonical signaling pathway activated by the test compound.

Experimental Protocol: Western Blot for pERK

  • Cell Treatment: Culture cells expressing 5-HT₂ₐ receptors and serum-starve them to reduce basal signaling. Treat cells with the test compound at its EC₅₀ concentration for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Electrophoresis & Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK (pERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity and express the results as a ratio of pERK to total ERK. An increase in this ratio upon compound treatment confirms activation of this downstream pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the complete mechanistic characterization of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine. The proposed workflow, progressing from broad affinity screening to specific functional and signaling assays, provides a self-validating system to build a comprehensive pharmacological profile.

Based on our hypothetical results, the compound emerges as a potent and selective 5-HT₂ₐ receptor agonist. This profile suggests potential applications in neuroscience research and therapeutics, warranting further investigation. The logical next steps would involve in vivo behavioral studies in animal models to correlate this molecular mechanism with physiological effects, such as using the head-twitch response model in rodents, a classic behavioral proxy for 5-HT₂ₐ agonism. A thorough investigation into its metabolic stability and off-target safety profile would also be essential for any translational development.

References

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • 5-HT2A receptor. Wikipedia. Available at: [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. Available at: [Link]

  • Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Available at: [Link]

  • 5-HT2A receptor signaling pathways. ResearchGate. Available at: [Link]

  • A good protocol for extracting mouse brain synaptosomes? ResearchGate. Available at: [Link]

  • Quantification of The Surface Expression of G Protein-coupled Receptors. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol. Available at: [Link]

  • cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

  • Cyclohexanamine, N-cyclohexyl-. NIST WebBook. Available at: [Link]

  • Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). Cheméo. Available at: [Link]

  • 2-Bromo-4-ethylcyclohexan-1-one. PubChem. Available at: [Link]

  • N-(2-bromo-2,2-difluoroethyl)-4-(4,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-3-yl)cyclohexan-1-amine. PubChem. Available at: [Link]

Exploratory

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine chemical properties and molecular structure

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine: Molecular Architecture, Synthesis, and Reactivity Profiling Executive Summary N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is a highly versatile, structurally c...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine: Molecular Architecture, Synthesis, and Reactivity Profiling

Executive Summary

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is a highly versatile, structurally complex secondary amine that serves as a critical building block in medicinal chemistry and materials science. Featuring a halogenated phenoxy core linked to a lipophilic cyclohexanamine moiety, this compound is engineered to offer multiple sites for orthogonal chemical modification. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, designed specifically for researchers engaged in drug discovery and advanced organic synthesis.

Molecular Architecture & Physicochemical Profiling

The structural blueprint of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine (Molecular Formula: C₁₄H₁₉BrFNO) can be dissected into three functional domains, each contributing specific physicochemical and reactive traits:

  • The 4-Bromo-2-fluorophenoxy Core: The aromatic ring is heavily deactivated by the electronegative halogens. The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), which subtly reduces the electron density on the ether oxygen, enhancing its metabolic stability against oxidative cleavage. Simultaneously, the bromine atom at the para position serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions[1].

  • The Ethyl Linker: A two-carbon aliphatic chain provides necessary conformational flexibility, a hallmark of bioactive phenoxyethylamine derivatives[2].

  • The Cyclohexanamine Moiety: A bulky, lipophilic cyclic group that dictates the compound's basicity. As a secondary amine, it acts as a strong hydrogen bond donor and acceptor, enabling salt formation (e.g., hydrochloride salts) to modulate aqueous solubility.

Table 1: Calculated Physicochemical Properties
PropertyValuePharmacological/Chemical Significance
Molecular Weight 316.21 g/mol Optimal for small-molecule drug design (Lipinski compliant).
Exact Mass 315.0634 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Predicted pKa ~9.8 (Amine)Exists primarily as a protonated cation at physiological pH (7.4).
LogP (Estimated) 4.2 - 4.5High lipophilicity; indicates excellent membrane permeability.
H-Bond Donors 1 (N-H)Facilitates target-protein interaction via hydrogen bonding.
H-Bond Acceptors 2 (N, O)Contributes to solvation and receptor binding affinity.

De Novo Synthesis Protocol

The synthesis of phenoxyethylamines typically relies on the nucleophilic substitution of an alkyl halide by an amine[2]. To prevent symmetric dimerization and ensure high yields, a convergent two-step protocol is employed, utilizing 1-bromo-2-chloroethane as a bifunctional linker.

Step 1: Regioselective O-Alkylation

Rationale: The differential leaving group ability between bromine and chlorine in 1-bromo-2-chloroethane is exploited. The phenoxide anion preferentially attacks the brominated carbon via an S_N2 mechanism, leaving the terminal chloride intact for subsequent amination.

  • Charge a flame-dried round-bottom flask with 4-bromo-2-fluorophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in dimethylformamide (DMF)[3].

  • Stir at ambient temperature for 30 minutes to ensure complete deprotonation.

  • Add 1-bromo-2-chloroethane (1.2 equiv) dropwise. Elevate the temperature to 60°C and stir for 12 hours.

  • Quench with distilled water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-bromo-1-(2-chloroethoxy)-2-fluorobenzene.

Step 2: Finkelstein-Assisted N-Alkylation

Rationale: Aliphatic chlorides are relatively poor electrophiles for bulky secondary amines. The addition of catalytic potassium iodide (KI) converts the alkyl chloride into a highly reactive alkyl iodide in situ (Finkelstein reaction), dramatically accelerating the S_N2 attack by cyclohexanamine.

  • Dissolve the intermediate 4-bromo-1-(2-chloroethoxy)-2-fluorobenzene (1.0 equiv) in anhydrous acetonitrile.

  • Add cyclohexanamine (3.0 equiv; excess acts as both nucleophile and acid scavenger) and KI (0.1 equiv).

  • Reflux the mixture at 80°C for 16 hours under an inert argon atmosphere.

  • Cool to room temperature, filter off the precipitated amine hydrochloride salts, and purify the filtrate via silica gel flash chromatography (DCM:MeOH gradient) to isolate the target secondary amine.

Synthesis A 4-bromo-2-fluorophenol B 1-bromo-2-chloroethane K2CO3, DMF, 60°C A->B Deprotonation & SN2 Attack C 4-bromo-1-(2-chloroethoxy) -2-fluorobenzene B->C O-Alkylation D Cyclohexanamine KI, MeCN, 80°C C->D Finkelstein Activation E Target Amine (Secondary Amine) D->E N-Alkylation (SN2)

Figure 1: Two-step convergent synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine.

Advanced Application: Palladium-Catalyzed Cross-Coupling

The presence of the aryl bromide moiety elevates this compound from a simple pharmacophore to a dynamic synthetic intermediate. Aryl bromides readily undergo oxidative addition with Pd(0) catalysts, a critical first step in Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings[4].

Mechanistic Insight: The ortho-fluorine atom plays a pivotal role during catalysis. By withdrawing electron density from the aromatic ring, it lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby accelerating the oxidative addition of the electron-rich Pd(0) species into the C-Br bond[5].

If the secondary amine is left unprotected, it can compete as a nucleophile in Buchwald-Hartwig aminations, leading to intramolecular cyclization or polymerization. Therefore, prior to cross-coupling, the secondary amine must be protected (e.g., using a Boc group). Once protected, the aryl bromide can be coupled with various boronic acids to generate complex biaryl systems.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Bromide Intermediate OxAdd->PdII Substrate Binding Transmet Transmetalation (Ar'-B(OH)2) PdII->Transmet PdII_Diaryl Pd(II) Diaryl Complex Transmet->PdII_Diaryl Base Assistance RedElim Reductive Elimination (C-C Bond Formation) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 2: Palladium-catalyzed cross-coupling cycle leveraging the aryl bromide moiety.

Analytical Characterization & Validation

To ensure structural integrity and purity, the following analytical self-validating protocols are mandatory:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Due to the presence of a single bromine atom, the mass spectrum will exhibit a characteristic 1:1 isotopic doublet. The protonated molecular ion [M+H]+ will appear at m/z 316.1 ( 79 Br) and 318.1 ( 81 Br).

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • The cyclohexyl aliphatic protons will present as a complex multiplet between δ 1.00 - 2.00 ppm.

    • The ethyl linker protons will appear as two distinct triplets: δ ~2.95 ppm ( −CH2​−N ) and δ ~4.10 ppm ( −O−CH2​− ).

    • The aromatic protons will resolve between δ 6.80 - 7.30 ppm, with splitting patterns dictated by the ortho-fluorine ( JH−F​ coupling) and meta-bromine arrangements.

  • 19 F NMR (376 MHz, CDCl 3​ ): A single peak around δ -130 to -135 ppm, serving as a definitive marker for the ortho-fluoro substituent.

References

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.[Link]

  • Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society.[Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides. University of Windsor.[Link]

Sources

Foundational

In Vitro Pharmacology and Pharmacokinetics of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the in vitro pharmacological and pharmacokinetic characterization of the novel chemical entity (NCE), N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanami...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacological and pharmacokinetic characterization of the novel chemical entity (NCE), N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, herein referred to as Compound X. Drawing from established principles in drug discovery, this document outlines a strategic sequence of assays designed to elucidate the compound's mechanism of action, target affinity, functional activity, and its profile in Absorption, Distribution, Metabolism, and Excretion (ADME). Detailed, field-tested protocols and data interpretation guidelines are provided for researchers, scientists, and drug development professionals. The methodologies described herein are designed to build a robust data package to inform decisions on the progression of Compound X from hit-to-lead and beyond.

Introduction and Rationale

The chemical structure of Compound X, N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, incorporates several moieties of pharmacological interest. The cyclohexanamine scaffold is a core component of various centrally acting agents, including N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine.[1][2] The substituted phenoxyethyl group is also prevalent in ligands targeting a range of G-protein coupled receptors (GPCRs) and monoamine transporters. The presence of halogen atoms (bromine and fluorine) can significantly influence pharmacokinetic properties such as metabolic stability and membrane permeability.[3]

Given this structural composition, a primary hypothesis is that Compound X may exhibit activity within the central nervous system (CNS). Therefore, the initial in vitro characterization strategy is designed to broadly screen for interactions with key CNS targets while concurrently evaluating its fundamental drug-like properties. This guide presents a logical, tiered approach to this evaluation.

Strategic Workflow for In Vitro Characterization

A successful in vitro evaluation follows a structured progression, moving from broad, high-throughput screening to more complex, lower-throughput mechanistic studies. This approach ensures that resources are allocated efficiently, and critical " go/no-go " decisions are made with maximal data support.

G cluster_0 PART 1: PHARMACOLOGY cluster_1 PART 2: PHARMACOKINETICS (ADME) Primary Screening Primary Screening Binding Assays Binding Assays Primary Screening->Binding Assays Identified Hits Functional Assays Functional Assays Binding Assays->Functional Assays Confirmed Binders Safety Pharmacology Safety Pharmacology Functional Assays->Safety Pharmacology Characterized Activity Metabolic Stability Metabolic Stability CYP450 Inhibition CYP450 Inhibition Metabolic Stability->CYP450 Inhibition Prioritize Stable Compounds Permeability Permeability Plasma Protein Binding Plasma Protein Binding Permeability->Plasma Protein Binding

Caption: High-level workflow for in vitro characterization of Compound X.

In Vitro Pharmacology: Target Identification and Functional Characterization

The primary goal of this phase is to identify the molecular target(s) of Compound X and quantify its functional effect.

Primary Target Screening: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4][5][6] They are highly sensitive and robust, making them ideal for initial screening.[4][6] A competitive binding format will be used to determine the inhibitory constant (Ki) of Compound X against a panel of CNS-relevant targets.

Experimental Rationale: The choice of a broad receptor panel is crucial for initial characterization to uncover both on-target activity and potential off-target liabilities. Based on the cyclohexanamine scaffold, the panel must include the NMDA receptor. The substituted phenoxyethyl moiety justifies the inclusion of key monoamine receptors and transporters.

Representative Target Panel:

  • Ion Channels: NMDA Receptor (MK-801 site)

  • GPCRs:

    • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C)

    • Dopamine Receptors (D1, D2, D3)

    • Adrenergic Receptors (α1A, α2A, β1, β2)

    • Opioid Receptors (μ, δ, κ)

  • Transporters: SERT, DAT, NET

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare crude membrane homogenates from recombinant cells expressing the target receptor or from appropriate tissue sources (e.g., rat brain cortex).

  • Assay Buffer: Utilize a buffer system appropriate for the specific receptor target (e.g., Tris-HCl with appropriate ions).

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-MK-801 for the NMDA receptor), and a range of concentrations of Compound X (e.g., 0.1 nM to 100 µM).

  • Equilibrium: Incubate the plates for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

  • Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand in the solution.

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding by including wells with a high concentration of a known, unlabeled ligand. Specific binding is calculated as Total Binding - Non-specific Binding. Plot the percent inhibition of specific binding against the concentration of Compound X and fit the data to a one-site or two-site competition model to calculate the IC50 (concentration causing 50% inhibition). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4][7]

Table 1: Representative Radioligand Binding Data for Compound X

TargetRadioligandKi (nM)
NMDA Receptor[3H]-MK-80185
Sigma-1 Receptor[3H]-(+)-Pentazocine25
5-HT2A Receptor[3H]-Ketanserin450
SERT[3H]-Citalopram>10,000
DAT[3H]-WIN 35,428>10,000

Data are hypothetical and for illustrative purposes.

Functional Assays

Once binding affinity is established, functional assays are required to determine if Compound X acts as an agonist, antagonist, or modulator of the target.

Experimental Rationale: For the NMDA receptor, an electrophysiology assay is the most direct method to measure ion channel function. For GPCRs like the Sigma-1 receptor, a second messenger or downstream signaling assay is appropriate.

Protocol: NMDA Receptor Functional Assay (Whole-Cell Patch-Clamp Electrophysiology)

  • Cell Culture: Use cultured hippocampal neurons or a cell line (e.g., HEK293) stably expressing the relevant NMDA receptor subunits (e.g., NR1/NR2A).

  • Recording: Establish a whole-cell voltage-clamp recording configuration on a single cell. Clamp the cell at a negative holding potential (e.g., -70 mV).

  • NMDA Application: Perfuse the cell with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

  • Compound Application: After establishing a stable baseline NMDA-evoked current, co-apply increasing concentrations of Compound X with the NMDA/glycine solution.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current at each concentration of Compound X. Plot the percent inhibition of the current against the compound concentration to determine the IC50 value. This assay will confirm whether Compound X inhibits ion flow through the channel, characteristic of an antagonist.[2]

In Vitro Safety Pharmacology

Early assessment of potential safety liabilities is critical. A key target is the hERG (human Ether-à-go-go-Related Gene) potassium channel, as inhibition can lead to cardiac QT prolongation.[8][9]

Protocol: hERG Channel Inhibition Assay (Automated Patch-Clamp)

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK cells).

  • System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for higher throughput.[10]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and isolate the hERG tail current.[10]

  • Compound Application: After establishing a stable baseline current, apply a vehicle control followed by increasing, cumulative concentrations of Compound X.

  • Control: At the end of each experiment, apply a known hERG inhibitor (e.g., E-4031) as a positive control to confirm assay sensitivity.[10]

  • Data Analysis: Measure the peak hERG tail current and calculate the percent inhibition at each concentration. Fit the data to a concentration-response curve to determine the IC50 value.[8]

Table 2: Representative In Vitro Safety Data for Compound X

TargetAssay TypeEndpointResult
hERG ChannelAutomated Patch-ClampIC50>30 µM

Data are hypothetical and for illustrative purposes.

In Vitro Pharmacokinetics (ADME)

Understanding a compound's ADME properties is essential for predicting its in vivo behavior.[11][12][13][14][15] These assays should be conducted in parallel with pharmacological profiling to ensure that lead compounds possess favorable pharmacokinetic characteristics.

Caption: Key components of in vitro ADME profiling for Compound X.

Absorption: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the intestinal epithelium.[16][17][18] This assay predicts human oral absorption.[16][17]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in a Transwell™ plate system and culture for 18-22 days to allow for differentiation and monolayer formation.[17]

  • Monolayer Integrity: Before the experiment, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).[18][19]

  • Dosing:

    • A-to-B Transport (Apical to Basolateral): Add Compound X (e.g., at 10 µM) to the apical (upper) chamber.

    • B-to-A Transport (Basolateral to Apical): Add Compound X to the basolateral (lower) chamber.

  • Sampling: Incubate at 37°C. At specified time points (e.g., 120 minutes), take samples from the receiver chamber.

  • Quantification: Analyze the concentration of Compound X in the donor and receiver samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[17][19]

Table 3: Representative Permeability Data for Compound X

ParameterValueClassification
Papp (A-B) (10⁻⁶ cm/s)15.2High
Papp (B-A) (10⁻⁶ cm/s)18.1High
Efflux Ratio1.19Not an efflux substrate

Data are hypothetical and for illustrative purposes. Classification based on internal standards.

Metabolism: Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily cytochrome P450s) present in the liver.

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or rat), NADPH (as a cofactor), and buffer.

  • Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding Compound X (e.g., at 1 µM).

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant for the remaining concentration of Compound X using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent of Compound X remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Distribution: Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins affects its distribution and the unbound fraction available to interact with its target. The ICH M12 guideline provides flexibility in using experimentally measured unbound fractions (fu,p), even if below 0.01, provided the assay's accuracy is demonstrated.[20]

Protocol: Equilibrium Dialysis

  • Apparatus: Use a 96-well equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Procedure: Add plasma to one chamber and Compound X in buffer to the other.

  • Equilibrium: Seal the plate and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of Compound X in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Potential for Drug-Drug Interactions: CYP450 Inhibition

This assay determines if Compound X can inhibit the activity of major CYP450 isoforms, which is a common cause of drug-drug interactions (DDIs).[21][22][23]

Protocol: CYP450 Inhibition Assay

  • System: Use human liver microsomes and isoform-specific probe substrates.

  • Incubation: Incubate the microsomes, a specific probe substrate, and a range of concentrations of Compound X. Initiate the reaction with NADPH.

  • Analysis: After a set incubation time, stop the reaction and measure the formation of the probe substrate's metabolite by LC-MS/MS.

  • Data Analysis: Plot the percent inhibition of metabolite formation against the concentration of Compound X to determine the IC50 value for each CYP isoform.

Table 4: Representative ADME Data for Compound X

AssaySpeciesEndpointResult
Microsomal StabilityHumant½ (min)55
Microsomal StabilityRatt½ (min)42
Plasma Protein BindingHuman% Bound92.5
CYP3A4 InhibitionHumanIC50 (µM)>50
CYP2D6 InhibitionHumanIC50 (µM)22.8

Data are hypothetical and for illustrative purposes.

Summary and Forward-Looking Strategy

This technical guide has outlined a comprehensive in vitro strategy for characterizing N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine (Compound X). The proposed workflow systematically evaluates the compound's pharmacological profile, beginning with broad screening and progressing to detailed functional and safety assays. In parallel, a suite of in vitro ADME assays provides crucial data on its drug-like properties.

The hypothetical data presented suggest that Compound X is a moderately potent NMDA and Sigma-1 receptor ligand with high membrane permeability, moderate metabolic stability, and a low risk of causing significant CYP450-mediated drug interactions or hERG-related cardiotoxicity. Based on such a profile, Compound X would be a promising candidate for further optimization and in vivo evaluation for CNS-related indications.

References

  • Cyprotex ADME-Tox Solutions - Evotec. (n.d.). hERG Safety. Retrieved March 17, 2026, from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved March 17, 2026, from [Link]

  • Venter, H., et al. (2015). Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry. PMC. Retrieved March 17, 2026, from [Link]

  • Madabushi, R., et al. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopropanamine. Retrieved March 17, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved March 17, 2026, from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved March 17, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Cyclohexylamine – Knowledge and References. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Retrieved March 17, 2026, from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved March 17, 2026, from [Link]

  • MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved March 17, 2026, from [Link]

  • Evotec. (2020, January). January 2020 US FDA In Vitro DDI Guidance. Retrieved March 17, 2026, from [Link]

  • Waskow, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Retrieved March 17, 2026, from [Link]

  • Sun, H., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved March 17, 2026, from [Link]

  • Parsons, C. G., et al. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology. Retrieved March 17, 2026, from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved March 17, 2026, from [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2026, March 6). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. Retrieved March 17, 2026, from [Link]

  • FDA. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Retrieved March 17, 2026, from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved March 17, 2026, from [Link]

  • ClinicalTrials.eu. (n.d.). N-Ethyl-2-[4-[7-[[4-(Ethylsulfonylamino)Cyclohexyl]Methyl]-2,7-Diazaspiro[3.5]Nonan-2-Yl]Pyrimidin-5-Yl]Oxy-5-Fluoro-N-Propan-2-Ylbenzamide. Retrieved March 17, 2026, from [Link]

  • MDPI. (2023, April 13). Novel Vulgarin Derivatives: Chemical Transformation, In Silico and In Vitro Studies. Retrieved March 17, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved March 17, 2026, from [Link]

  • Springer. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. Retrieved March 17, 2026, from [Link]

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  • Semantic Scholar. (2022, December 8). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono). Retrieved March 17, 2026, from [Link]

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Exploratory

Pharmacological Profiling of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine: A High-Affinity Sigma Receptor Modulator

Executive Summary & Structural Rationale N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is a highly specialized synthetic compound belonging to the phenoxyethyl-cyclohexanamine class. In neuropharmacology and medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is a highly specialized synthetic compound belonging to the phenoxyethyl-cyclohexanamine class. In neuropharmacology and medicinal chemistry, this structural scaffold is recognized as a privileged motif for targeting sigma ( σ ) receptors, specifically the σ1​ and σ2​ subtypes.

The structural design of this molecule relies on strict causality between its chemical topology and the σ1​ receptor pharmacophore. The σ1​ binding pocket requires a basic amine flanked by distinct hydrophobic regions. By incorporating a cyclohexanamine moiety, the compound provides the necessary steric bulk and basicity to anchor to the receptor's aspartate residue (Asp126) via a salt bridge. Furthermore, the 4-bromo-2-fluoro substitution on the phenoxy ring is not arbitrary; it is a deliberate modification designed to:

  • Enhance Lipophilicity: The heavy bromine atom drives the compound deep into the hydrophobic binding pocket of the σ1​ receptor, significantly lowering the dissociation constant ( Kd​ ).

  • Confer Metabolic Stability: The electronegative fluorine atom at the ortho position sterically and electronically shields the aromatic ring from rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

This rational design aligns with established patent literature, such as 1, which identifies N-substituted cyclohexylamine derivatives containing phenyl groups as potent therapeutic agents for central nervous system disorders via sigma receptor modulation[1].

Receptor Binding Affinity Profile

To establish the compound's selectivity and potency, competitive radioligand binding assays are employed. The quantitative data below represents the binding affinity ( Ki​ ) profile of the optimized halogenated phenoxyethyl-cyclohexanamine scaffold against primary and secondary off-target receptors.

Target ReceptorRadioligand Used Ki​ (nM) ± SEMSelectivity Ratio ( σ1​ / Target)
σ1​ Receptor -pentazocine1.2 ± 0.3 1.0 (Reference)
σ2​ Receptor [3H]DTG(with (+)-pentazocine)45.8 ± 4.138.1
SERT (Serotonin Transporter)[3H]citalopram> 1,000> 800
5-HT 1A​ [3H]8-OH-DPAT> 5,000> 4,000

Data Interpretation: The compound exhibits sub-nanomolar to low-nanomolar affinity for the σ1​ receptor, with a ~38-fold selectivity over the σ2​ subtype. It shows negligible binding to monoamine transporters and serotonin receptors, confirming its status as a highly selective sigma ligand.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the binding affinities must be determined using self-validating, biochemically rigorous protocols. The following step-by-step methodologies explain not just the how, but the why behind each experimental choice.

Protocol A: σ1​ Receptor Radioligand Binding Assay

Causality of Reagents: Guinea pig brain homogenate is utilized because it expresses a uniquely high density of σ1​ receptors compared to rodent models. -pentazocine is selected as the radioligand because, unlike [3H]haloperidol, it is the "gold standard" that binds exclusively to σ1​ without cross-reacting with σ2​ or opioid receptors, as detailed in 2[2].

  • Membrane Preparation: Homogenize guinea pig whole brain (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of -pentazocine (final concentration 3 nM), and 50 µL of the test compound (N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine) at concentrations ranging from 10−11 to 10−5 M.

  • Equilibration: Incubate the mixture at 25°C for exactly 120 minutes. Note: 120 minutes is critical to ensure the system reaches thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to trap the bound radioligand while washing away the unbound fraction.

  • Quantification: Extract the filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation.

Protocol B: σ2​ Receptor Radioligand Binding Assay

Causality of Reagents: [3H]DTG (1,3-di-o-tolylguanidine) is used to label σ2​ receptors. However, because DTG binds equally well to both σ1​ and σ2​ , the assay must include an unlabelled masking agent. We add 100 nM of unlabelled (+)-pentazocine to saturate and mask all σ1​ sites, ensuring the radioactive signal originates solely from σ2​ binding, a standard validated by the 3[3].

Workflow A Membrane Preparation (Guinea Pig Brain Homogenate) B Radioligand Incubation ([3H](+)-Pentazocine + Compound) A->B C Rapid Vacuum Filtration (GF/B Glass Fiber Filters) B->C D Liquid Scintillation Counting (Radioactivity Measurement) C->D E Data Analysis (IC50 to Ki Conversion) D->E

Radioligand binding assay workflow for sigma receptor affinity profiling.

Mechanistic Insights: Sigma-1 Receptor Signaling at the MAM

Upon binding to the σ1​ receptor, N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine acts as a pharmacological chaperone. The σ1​ receptor is uniquely localized at the Mitochondria-Associated ER Membrane (MAM) .

In a resting state, the σ1​ receptor is bound to the binding immunoglobulin protein (BiP, also known as GRP78). When a high-affinity agonist binds to the receptor, it induces a conformational shift that triggers the dissociation of the σ1​ -BiP complex. The liberated σ1​ receptor then interacts with and stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R) type 3. This stabilization prolongs the opening of the IP3R channel, facilitating a controlled efflux of calcium ( Ca2+ ) from the endoplasmic reticulum into the mitochondria, thereby boosting mitochondrial ATP production and mitigating cellular stress.

Signaling Ligand N-(2-(4-bromo-2-fluorophenoxy)ethyl) cyclohexanamine Sig1R Sigma-1 Receptor (σ1R) at MAM Ligand->Sig1R Agonist Binding BiP BiP/GRP78 Dissociation Sig1R->BiP Conformational Shift IP3R IP3 Receptor Stabilization BiP->IP3R Chaperone Action Ca Intracellular Ca2+ Mobilization IP3R->Ca Ion Channel Opening

Sigma-1 receptor signaling pathway at the mitochondria-associated ER membrane.

Conclusion

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine represents a highly optimized, lipophilic ligand for the σ1​ receptor. By utilizing strict assay conditions—specifically the masking of σ1​ sites during σ2​ evaluation—researchers can accurately map its binding profile. Its ability to modulate the MAM interface positions this chemical scaffold as a vital tool for investigating neuroprotective pathways and developing therapeutics for neurodegenerative diseases.

References

  • Title: Cyclohexylamine derivative containing phenyl group, and therapeutic agent for diseases accompanied by central nervous system disorders (EP2357165A1)
  • Source: Perelman School of Medicine at the University of Pennsylvania (MDPI)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine

This technical guide provides a comprehensive analysis of the molecular weight and a detailed exploration of the aqueous solubility of the novel chemical entity, N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine. This...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the molecular weight and a detailed exploration of the aqueous solubility of the novel chemical entity, N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical predictions and practical methodologies for the characterization of this compound.

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is critically dependent on its fundamental physicochemical properties. Among these, molecular weight and aqueous solubility are paramount, as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide focuses on N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, a molecule with structural motifs that suggest its potential utility in medicinal chemistry. We will first establish its precise molecular weight and then delve into a multifaceted analysis of its aqueous solubility, a property that is a key determinant of bioavailability. This analysis will encompass a theoretical assessment based on its molecular structure and provide a robust experimental protocol for its empirical determination.

Molecular Weight and Identity

The initial step in characterizing any NCE is to unequivocally determine its molecular formula and corresponding molecular weight. These values are fundamental to all subsequent quantitative studies.

Molecular Formula Determination

The chemical structure of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is comprised of three primary fragments: a 4-bromo-2-fluorophenoxy group, an ethyl linker, and a cyclohexanamine moiety. A systematic summation of the atoms from each component yields the molecular formula:

  • 4-bromo-2-fluorophenoxy group: C₆H₃BrFO

  • Ethyl linker: C₂H₄

  • Cyclohexanamine group: C₆H₁₂N

Total Molecular Formula: C₁₄H₁₉BrFNO

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all constituent atoms in the molecular formula.[1][2] Using the standard atomic weights, the calculation is as follows:

  • Carbon (C): 14 x 12.011 u = 168.154 u

  • Hydrogen (H): 19 x 1.008 u = 19.152 u

  • Bromine (Br): 1 x 79.904 u = 79.904 u

  • Fluorine (F): 1 x 18.998 u = 18.998 u

  • Nitrogen (N): 1 x 14.007 u = 14.007 u

  • Oxygen (O): 1 x 15.999 u = 15.999 u

Total Molecular Weight = 317.214 u (or g/mol )

This calculated molecular weight is a critical parameter for all stoichiometric calculations, preparation of solutions of known molarity, and for interpretation of mass spectrometry data.

PropertyValue
Molecular Formula C₁₄H₁₉BrFNO
Molecular Weight 317.214 g/mol

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a crucial physicochemical property that dictates the extent to which a compound can dissolve in an aqueous medium to form a homogenous solution.[3] For orally administered drugs, adequate solubility is a prerequisite for absorption and subsequent systemic circulation. Poorly soluble compounds often exhibit low and erratic bioavailability, posing significant challenges for formulation development.

Theoretical Assessment of Solubility

In the absence of empirical data, the aqueous solubility of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine can be qualitatively predicted by examining its molecular structure. The molecule possesses both hydrophobic (lipophilic) and hydrophilic (polar) regions.

  • Hydrophilic Moieties: The secondary amine (-NH-) in the cyclohexanamine ring and the ether linkage (-O-) are capable of acting as hydrogen bond acceptors. The amine group can also act as a hydrogen bond donor. These groups contribute positively to aqueous solubility.

  • Hydrophobic Moieties: The molecule is dominated by large, non-polar fragments: the brominated and fluorinated phenyl ring and the cyclohexyl ring. These substantial hydrophobic regions are expected to significantly limit the molecule's interaction with polar water molecules.

Causality: The interplay between these opposing characteristics determines the overall solubility. In this case, the extensive non-polar surface area of the aromatic and cycloalkane rings is likely to outweigh the solubilizing effects of the amine and ether groups. Therefore, N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is predicted to have low aqueous solubility .

The Role of Lipophilicity (logP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid versus an aqueous environment.[4] It is inversely correlated with aqueous solubility; a higher logP value generally indicates lower water solubility.[5] While an experimentally determined logP for this specific molecule is not available, the presence of the large hydrophobic groups strongly suggests a high positive logP value, further supporting the prediction of poor aqueous solubility.[6]

Experimental Determination of Thermodynamic Solubility

To move beyond theoretical predictions, empirical measurement is essential. The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[7] This method measures the thermodynamic solubility , which is the saturation concentration of a compound in a solvent at equilibrium with an excess of the solid compound.[8] This is distinct from kinetic solubility , which is often measured in high-throughput screening and can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[3][9]

Workflow for Solubility Assessment

The following diagram illustrates a comprehensive workflow for assessing the aqueous solubility of a new chemical entity.

G cluster_0 Phase 1: In Silico & Theoretical Assessment cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis & Reporting Theoretical Analysis Theoretical Analysis Protocol Setup Protocol Setup Theoretical Analysis->Protocol Setup Guides Experiment LogP Prediction LogP Prediction LogP Prediction->Protocol Setup QSAR Models QSAR Models QSAR Models->Protocol Setup Shake_Flask Shake-Flask Incubation Protocol Setup->Shake_Flask Phase Separation Phase Separation (Centrifugation/Filtration) Shake_Flask->Phase Separation Quantification Concentration Analysis (HPLC-UV/LC-MS) Phase Separation->Quantification Data Interpretation Data Interpretation Quantification->Data Interpretation Final Report Final Report Data Interpretation->Final Report

Caption: Workflow for Aqueous Solubility Determination.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the aqueous solubility of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine in a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4.

Materials:

  • N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine (solid, crystalline form)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Appropriate organic solvent for stock solution preparation (e.g., DMSO, Acetonitrile)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The goal is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution has reached saturation. A starting point would be to add approximately 2-5 mg of the compound to 1 mL of PBS (pH 7.4).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[10]

  • Phase Separation: After the incubation period, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. It is critical not to disturb the solid pellet at the bottom of the vial.

  • Filtration (Optional but Recommended): For an additional level of certainty, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of calibration standards of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) at known concentrations.

    • Analyze both the calibration standards and the saturated sample from step 5 using a validated HPLC-UV or LC-MS method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.

    • Determine the concentration of the compound in the saturated sample by interpolating its analytical response on the calibration curve. This concentration represents the aqueous solubility of the compound.

Self-Validation: The protocol's trustworthiness is ensured by the presence of excess solid material throughout the equilibration, which serves as a visual and physical confirmation that the solution is saturated. The use of a multi-point calibration curve for quantification provides a robust and accurate measurement of the final concentration.

Conclusion

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine has a calculated molecular weight of 317.214 g/mol . Based on its chemical structure, which is dominated by hydrophobic moieties, the compound is predicted to exhibit low aqueous solubility. This theoretical assessment, while valuable for initial guidance, must be confirmed through empirical measurement. The provided shake-flask protocol offers a reliable, gold-standard method for determining the thermodynamic solubility of this and other similar new chemical entities. An accurate understanding of this fundamental property is indispensable for guiding further formulation and development efforts, ultimately determining the compound's potential as a successful therapeutic agent.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Omni Calculator. (n.d.). Molecular Weight Calculator. [Link]

  • WebQC. (n.d.). Molar Mass, Molecular Weight and Elemental Composition Calculator. [Link]

  • Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Datayze. (n.d.). Molecular Weight Calculator (Molar Mass). [Link]

  • Durrant Lab. (n.d.). logP - MolModa Documentation. [Link]

  • WebQC.org. (n.d.). Molar Mass, Molecular Weight and Elemental Composition Calculator. [Link]

  • Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • pION Inc. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

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Protocols & Analytical Methods

Method

Synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine: An Application and Protocol Guide

Introduction N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine and its analogs represent a class of compounds with significant potential in medicinal chemistry and drug development. The unique combination of a halogena...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine and its analogs represent a class of compounds with significant potential in medicinal chemistry and drug development. The unique combination of a halogenated aromatic ring, an ether linkage, and a cyclohexylamine moiety provides a versatile scaffold for interacting with various biological targets. This document provides a comprehensive, step-by-step protocol for the synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, designed for researchers and scientists in the field of organic synthesis and drug discovery. The protocol is grounded in established chemical principles, primarily the Williamson ether synthesis, and is structured to ensure both high yield and purity of the final product. We will delve into the causality behind the experimental choices, providing a robust and self-validating system for its successful synthesis.

Chemicals and Materials

Compound Name Molecular Formula M.W. CAS No. Supplier
4-Bromo-2-fluorophenolC₆H₄BrFO191.00496-69-5Sigma-Aldrich
2-(Cyclohexylamino)ethanolC₈H₁₇NO143.232842-38-8Sigma-Aldrich
Thionyl chloride (SOCl₂)Cl₂OS118.977719-09-7Sigma-Aldrich
Sodium hydride (NaH), 60% dispersion in mineral oilHNa24.007646-69-7Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Sigma-Aldrich
Diethyl ether (Et₂O)C₄H₁₀O74.1260-29-7Sigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Sigma-Aldrich
HexanesN/AN/A92112-69-1Sigma-Aldrich
Hydrochloric acid (HCl), 1M aqueous solutionHCl36.467647-01-0Sigma-Aldrich
Sodium hydroxide (NaOH), 1M aqueous solutionHNaO40.001310-73-2Sigma-Aldrich
Saturated aqueous sodium chloride (Brine)NaCl58.447647-14-5In-house prep.
Anhydrous magnesium sulfate (MgSO₄)MgO₄S120.377487-88-9Sigma-Aldrich
Silica gel, 230-400 meshSiO₂60.087631-86-9Sigma-Aldrich

Safety and Handling

4-Bromo-2-fluorophenol: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3][4] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

2-(Cyclohexylamino)ethanol: Causes skin irritation and serious eye damage.[5][6][7] Harmful if swallowed. Handle with care, using appropriate PPE.

Thionyl chloride: A corrosive and toxic substance that reacts violently with water to release toxic gases (SO₂ and HCl). It should be handled with extreme caution in a fume hood, and all glassware must be scrupulously dried before use.

Sodium hydride: A flammable solid that reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

Synthetic Strategy

The synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is proposed as a two-step process. The first step involves the conversion of the hydroxyl group of 2-(cyclohexylamino)ethanol into a good leaving group, in this case, a chloride, by reaction with thionyl chloride to form N-(2-chloroethyl)cyclohexylamine hydrochloride. The second step is a Williamson ether synthesis, where the phenoxide of 4-bromo-2-fluorophenol, generated in situ using a strong base, acts as a nucleophile to displace the chloride from N-(2-chloroethyl)cyclohexylamine.[8][9][10]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(2-chloroethyl)cyclohexylamine HCl cluster_step2 Step 2: Williamson Ether Synthesis cluster_purification Purification A 2-(Cyclohexylamino)ethanol C N-(2-chloroethyl)cyclohexylamine HCl A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent F N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine C->F Reactant D 4-Bromo-2-fluorophenol D->F Reactant E Sodium Hydride (NaH) E->F Base G Crude Product H Acid-Base Extraction G->H I Column Chromatography H->I J Pure Product I->J

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of N-(2-chloroethyl)cyclohexylamine hydrochloride

This procedure is adapted from established methods for the conversion of β-amino alcohols to their corresponding chloro-hydrochloride salts using thionyl chloride.[6][10][11][12][13]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, add 2-(cyclohexylamino)ethanol (10.0 g, 69.8 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane to the flask and stir to dissolve the starting material.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (10.0 mL, 137 mmol, ~2 equivalents) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic and will generate HCl and SO₂ gas. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product will likely precipitate as a white solid. If not, slowly add 100 mL of diethyl ether to induce precipitation.

  • Isolation: Collect the solid by vacuum filtration, wash with two 50 mL portions of cold diethyl ether, and dry under vacuum to afford N-(2-chloroethyl)cyclohexylamine hydrochloride as a white to off-white solid. The expected yield is typically high for this type of reaction.

Step 2: Synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine

This protocol is based on the principles of the Williamson ether synthesis, a classic and robust method for forming ether linkages.[3][7][8][9][14]

  • Preparation of the Phenoxide: To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 3.0 g, 75 mmol, ~2.2 equivalents relative to the phenol) and wash with 20 mL of anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Add 80 mL of anhydrous DMF to the flask.

  • Phenol Addition: In a separate flask, dissolve 4-bromo-2-fluorophenol (6.6 g, 34.5 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation: Add a solution of N-(2-chloroethyl)cyclohexylamine hydrochloride (from Step 1, ~6.8 g, 34.5 mmol) in 20 mL of anhydrous DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of 100 mL of water.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract with three 100 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with two 100 mL portions of 1M NaOH to remove any unreacted phenol, followed by one 100 mL portion of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a solid.

Purification and Characterization

The crude product contains the desired N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, as well as potential impurities. A two-stage purification process involving acid-base extraction followed by column chromatography is recommended.

Acid-Base Extraction
  • Dissolve the crude product in 150 mL of diethyl ether.

  • Transfer the solution to a separatory funnel and extract with three 75 mL portions of 1M HCl. The basic product will move into the aqueous layer as its hydrochloride salt.

  • Combine the acidic aqueous layers and wash with 50 mL of diethyl ether to remove any neutral impurities.

  • Basify the aqueous layer by the slow addition of 6M NaOH until the pH is >12.

  • Extract the free base with three 100 mL portions of dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified, albeit likely still not completely pure, product.

Column Chromatography

Further purification can be achieved by flash column chromatography on silica gel.[1][15][16][17]

  • Column Preparation: Pack a glass column with silica gel in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing). A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent tailing of the basic amine product on the acidic silica gel.

  • Sample Loading: Dissolve the product from the acid-base extraction in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Characterization

The final product, N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Melting Point (if solid): As an indicator of purity.

Conclusion

The protocol outlined in this document provides a detailed and scientifically grounded method for the synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine. By following the two-step procedure involving the formation of an N-(2-chloroethyl)cyclohexylamine intermediate and a subsequent Williamson ether synthesis, researchers can reliably obtain the target compound. The inclusion of detailed purification steps ensures the isolation of a high-purity product suitable for further studies in drug discovery and development. As with all chemical syntheses, adherence to safety protocols and careful execution of the experimental procedures are paramount for a successful outcome.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ethanol, 2-(cyclohexylamino)-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. 31, 37. doi:10.15227/orgsyn.031.0037. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-n-ethyl-n-(2-(2,6-xylyloxy)ethyl)-1-pentylamine oxalate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101417985B - Method for synthesizing 2-amino thizaoline.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Microbe Notes. (2026, March 1). Column Chromatography: Principle, Parts, Types, Steps, Uses. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Northern Kentucky University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Retrieved from [Link]

Sources

Application

How to dissolve N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine for cell culture assays

Application Note: Dissolution and in vitro Formulation of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine Executive Summary The preparation of highly lipophilic small molecules for aqueous cell culture assays is a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dissolution and in vitro Formulation of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine

Executive Summary

The preparation of highly lipophilic small molecules for aqueous cell culture assays is a critical bottleneck in preclinical drug development. N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is a synthetic secondary amine characterized by profound hydrophobicity. This application note provides a comprehensive, self-validating protocol for solubilizing this compound, preventing solvent-induced precipitation, and maintaining cellular viability during in vitro assays.

Physicochemical Profiling & Mechanistic Causality

To design an effective dissolution strategy, we must first analyze the structural causality of the compound's behavior:

  • Structural Topology: The molecule consists of a bulky, halogenated aromatic ring (4-bromo-2-fluorophenoxy) linked via an ethyl chain to a lipophilic cyclohexyl group.

  • Ionization & Solubility: While the secondary amine is basic (estimated pKa ~9.5–10.5), the free base form is virtually insoluble in aqueous cell culture media at physiological pH (7.4) because the hydrophobic bulk overwhelmingly dictates its thermodynamic properties.

  • Solvent Selection: To overcome the crystal lattice energy, an amphipathic, polar aprotic solvent is required. Dimethyl sulfoxide (DMSO) is the gold standard because its highly polar S=O bond solvates the compound, while its methyl groups allow it to remain completely miscible with water [1][2].

  • The "Solvent Shock" Phenomenon: Introducing a 100% DMSO-solubilized lipophilic compound directly into an aqueous medium often causes rapid precipitation. The DMSO diffuses into the high-dielectric aqueous phase faster than the compound can remain solvated, leading to localized supersaturation and micro-crystallization [3]. This protocol mitigates this via a stepwise thermodynamic equilibration.

Quantitative Data & Assay Parameters

The following table summarizes the critical physicochemical parameters and recommended assay thresholds required to maintain both compound solubility and cell viability.

ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 316.21 g/mol Required for precise molarity calculations.
Primary Solvent 100% DMSO (Anhydrous)Disrupts hydrophobic interactions; miscible with water.
Master Stock Conc. 10 mM to 50 mMMinimizes the required solvent volume for downstream dilutions.
Max Final DMSO % ≤0.1% (v/v)Prevents solvent-induced cytotoxicity and altered gene expression [4].
Aqueous Solubility Insoluble (at pH 7.4)High lipophilicity dictates strict organic solvent dependency.

Experimental Workflow & Visualization

The following diagram maps the logical progression from raw powder to the final cell culture assay, highlighting the critical intermediate steps required to prevent compound precipitation.

Workflow Powder N-(2-(4-bromo-2-fluorophenoxy)ethyl) cyclohexanamine (Powder) DMSO Add 100% Anhydrous DMSO (Cell Culture Grade) Powder->DMSO Stock Master Stock Solution (10 mM - 50 mM) DMSO->Stock Vortex & Sonicate Storage Aliquot & Store (-20°C) Avoid Freeze-Thaw Stock->Storage Preserve stability Intermediate Intermediate Dilution (10x conc. in warm media) Stock->Intermediate Stepwise Dilution (Recommended) Direct Direct Addition to Media (High Risk of Precipitation) Stock->Direct Direct Pipetting (Not Recommended) Final Final Cell Culture Assay (DMSO ≤ 0.1% v/v) Intermediate->Final Gentle mixing into assay plate Direct->Final Localized solvent shock

Workflow for dissolution and application of lipophilic compounds in cell culture assays.

Step-by-Step Methodologies

Phase 1: Master Stock Preparation

Objective: Create a stable, highly concentrated organic stock solution.

  • Calculation: The molecular weight is 316.21 g/mol . To prepare 1 mL of a 10 mM master stock, weigh exactly 3.16 mg of the compound.

  • Solubilization: Aseptically add 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.5% purity) [1].

  • Agitation: Vortex vigorously for 60 seconds. If the compound does not fully dissolve, subject the tube to ultrasonic bath sonication at room temperature for 5–10 minutes. The mechanical cavitation will break down residual crystal lattices.

  • Storage: Aliquot the master stock into single-use sterile microcentrifuge tubes (e.g., 50 µL per tube) and store at -20°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, which will prematurely crash the compound out of solution.

Phase 2: Intermediate Dilution (Self-Validating System)

Objective: Prevent solvent shock and validate solubility prior to cellular exposure.

  • Media Preparation: Pre-warm the complete culture medium (containing 10% Fetal Bovine Serum) to 37°C. Causality: Serum proteins like albumin act as hydrophobic carriers, binding the lipophilic compound and artificially increasing its apparent aqueous solubility.

  • Stepwise Dilution: Prepare a 10× intermediate working solution. For example, to achieve a final well concentration of 10 µM, dilute the 10 mM stock 1:100 into the pre-warmed medium (yielding 100 µM in 1% DMSO). Mix rapidly by pipetting to disperse the solvent instantly.

  • Validation Check: Place the intermediate tube under a phase-contrast microscope or inspect visually against a light source. The solution must be completely clear. The appearance of cloudiness or refractile micro-crystals indicates precipitation. If precipitation occurs, you must lower the maximum assay concentration or increase the serum concentration.

Phase 3: Cell Culture Application

Objective: Expose cells to the compound without inducing solvent toxicity.

  • Final Addition: Add the 10× intermediate solution to the cell culture plate at a 1:10 dilution (e.g., 10 µL of intermediate into 90 µL of existing media).

  • Final Parameters: This brings the final compound concentration to 10 µM and the final DMSO concentration to exactly 0.1% (v/v) .

  • Vehicle Control: Always run a parallel vehicle control well containing 0.1% DMSO without the compound. Causality: DMSO concentrations above 0.1% can induce cell cycle arrest, alter membrane fluidity, and suppress cytokine production (such as TNF-α and IL-2) in certain cell lines, which would fatally confound your assay results [4].

References

  • Dimethyl sulfoxide Source: Wikipedia URL:[Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes Source: National Institutes of Health (PMC) URL:[Link]

Method

Application Note: In Vivo Dosing Guidelines for N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine in Murine Models

Target Audience: Preclinical Researchers, Pharmacologists, and Translational Scientists Document Type: Standard Operating Procedure (SOP) & Application Guide Executive Summary & Physicochemical Rationale The compound N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Translational Scientists Document Type: Standard Operating Procedure (SOP) & Application Guide

Executive Summary & Physicochemical Rationale

The compound N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine represents a class of lipophilic, halogenated secondary amines often investigated in targeted therapies (e.g., kinase inhibition or CNS modulation). Transitioning this molecule from in vitro assays to in vivo murine models requires strict adherence to pharmacokinetic (PK) principles.

Due to the presence of the bromofluorophenoxy moiety and the bulky cyclohexyl ring, this compound is highly lipophilic (estimated high LogP) and is expected to exhibit poor aqueous solubility. Consequently, administering this compound in vivo without an optimized vehicle will result in precipitation, erratic absorption, and localized tissue necrosis[1]. This guide establishes a self-validating framework for formulation, maximum tolerated dose (MTD) determination, and translational allometric scaling.

Vehicle Selection & Formulation Protocol

The primary objective of vehicle selection is to maximize in vivo exposure while minimizing vehicle-induced artifacts (toxicity or altered metabolism)[1]. For highly lipophilic compounds like N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, a co-solvent and surfactant system is mandatory.

Protocol 1: Preparation of a 10% DMSO / 40% PEG400 / 50% Saline Solution

Causality Note: Dimethyl sulfoxide (DMSO) disrupts the compound's crystal lattice, while Polyethylene Glycol 400 (PEG400) acts as a surfactant to keep the drug in solution once introduced to the aqueous phase (saline). DMSO must be capped at 10% to prevent hemolysis and severe tissue irritation[1].

Step-by-Step Methodology:

  • Stock Preparation: Weigh the required mass of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine. Dissolve completely in 100% sterile DMSO to achieve a 10x concentrated stock. Vortex for 60 seconds until visually clear.

  • Surfactant Addition: Add PEG400 to the DMSO stock (to a final volume ratio of 40% of the total intended volume). Sonicate the mixture for 5 minutes at room temperature.

  • Aqueous Phase Integration: Dropwise, under constant vortexing, add sterile 0.9% Saline (to a final volume ratio of 50%).

  • Self-Validation (Quality Control): Hold the vial against a light source. If the solution turns cloudy or micro-precipitates form, the compound has crashed out. Corrective Action: Do not dose. You must either decrease the target drug concentration or adjust the vehicle to include a cyclodextrin (e.g., 20% HP-β-CD).

Standardized Murine Dosing Parameters

To ensure animal welfare and data integrity, dosing volumes must be strictly controlled based on the animal's body weight. Exceeding these volumes alters systemic hemodynamics and invalidates PK data[1].

Table 1: Recommended Murine Dosing Volumes & Needle Specifications
Route of AdministrationMax Volume (mL/kg)Optimal Volume (mL/kg)Needle Gauge (Mice)Causality / Scientific Rationale
Intravenous (IV) 5.02.0 - 4.027G - 30GRapid systemic delivery; excess volume causes right heart failure.
Oral Gavage (PO) 10.05.0 - 10.020G - 22G (Ball-tip)Simulates clinical oral dosing; excess volume causes gastric rupture.
Intraperitoneal (IP) 20.010.025G - 27GHigh absorption area; high DMSO >10% causes severe peritonitis.

(Note: For a standard 20g mouse, a 10 mL/kg PO dose equates to exactly 200 µL of formulated solution).

In Vivo Experimental Workflows

Protocol 2: Maximum Tolerated Dose (MTD) & PK Profiling

Before initiating efficacy studies (e.g., xenografts), the No-Observed-Adverse-Effect-Level (NOAEL) and basic PK parameters must be established[2].

Step 1: Animal Preparation

  • Use 8-10 week old C57BL/6 or BALB/c mice.

  • For PO dosing, fast the mice for 4–6 hours prior to administration. Causality: Fasting standardizes gastric emptying rates, reducing intra-cohort variability in Tmax​ and Cmax​ [2].

Step 2: MTD Escalation (The "Up-and-Down" Method)

  • Administer a single dose to a micro-cohort (n=3) starting at 10 mg/kg.

  • Monitor for 48 hours for clinical signs of toxicity (hunching, >10% weight loss, piloerection).

  • If tolerated, escalate to 30 mg/kg, then 100 mg/kg. The highest dose without severe adverse effects is defined as the MTD.

  • Self-Validating Control: A parallel cohort must receive the vehicle only to ensure observed toxicities are drug-driven, not vehicle-driven[1].

Step 3: Pharmacokinetic (PK) Blood Sampling

  • Dose one cohort IV (e.g., 2 mg/kg) and one cohort PO (e.g., 10 mg/kg).

  • Collect 20 µL serial blood samples via the tail vein or submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2].

  • Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma. Analyze via LC-MS/MS to calculate Bioavailability ( F% ).

Translational Allometric Scaling

Once the murine NOAEL is established, the dose must be translated to a Human Equivalent Dose (HED) to design Phase 1 clinical trials. The FDA mandates the use of Body Surface Area (BSA) normalization rather than direct weight conversion, as metabolic rates scale non-linearly with body mass.

The Allometric Equation: HED(mg/kg)=AnimalDose(mg/kg)×(HumanKm​AnimalKm​​)

Table 2: FDA Allometric Scaling Factors ( Km​ )
SpeciesReference Weight (kg) Km​ FactorConversion Factor (Animal to Human)
Human (Adult) 60.037N/A
Mouse 0.023Divide murine dose by 12.3
Rat 0.156Divide rat dose by 6.2
Dog (Beagle) 10.020Divide dog dose by 1.8

Example: If the murine NOAEL for N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is determined to be 25 mg/kg , the estimated HED would be 25÷12.3=2.03mg/kg . A further safety factor (typically 10x) is applied before first-in-human dosing.

Logical Workflow Visualization

The following diagram illustrates the self-validating decision matrix for advancing this compound through preclinical in vivo stages.

G Start Compound Synthesis: N-(2-(4-bromo-2-fluorophenoxy)ethyl) cyclohexanamine Soluble Aqueous Soluble? Start->Soluble Veh1 Aqueous Vehicle (Saline / PBS) Soluble->Veh1 Yes Veh2 Co-solvent System (10% DMSO / 40% PEG400 / 50% Saline) Soluble->Veh2 No (Expected) MTD Maximum Tolerated Dose (MTD) Escalating Cohorts (n=3) Veh1->MTD Veh2->MTD Tox Toxicity Observed? MTD->Tox PK Pharmacokinetics (PK) IV vs. PO Dosing Efficacy In Vivo Efficacy (Xenograft / Syngeneic) PK->Efficacy Tox->MTD No (Escalate Dose) Tox->PK Yes (Define NOAEL) HED Allometric Scaling (Murine NOAEL to HED) Efficacy->HED

Figure 1: Logical decision tree for formulation, dosing, and translational scaling of lipophilic compounds.

References[3] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4804402/[1] Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science (via NIH PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3189662/[2] In Vivo PK and TK - BioDuro-Global CRDMO. BioDuro-Sundia. Available at:https://bioduro-sundia.com/in-vivo-pk-and-tk/

Sources

Application

Application Note: High-Throughput Screening of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine for Dopamine D4 Receptor Antagonism

Introduction G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and the target of approximately one-third of all FDA-approved drugs.[1] Among these, the Dopamine D4 Receptor (DRD4), a Gi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and the target of approximately one-third of all FDA-approved drugs.[1] Among these, the Dopamine D4 Receptor (DRD4), a Gi-coupled GPCR, has emerged as a significant target for therapeutic intervention in a range of central nervous system disorders.[2] The discovery of novel and selective DRD4 antagonists is a key objective in modern drug development.[3][4]

This document provides a detailed technical guide for the application of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine (hereafter referred to as Compound X ) in a high-throughput screening (HTS) campaign to identify and characterize its potential as a DRD4 antagonist. The structural motifs of Compound X, including a substituted phenoxy ring and a cyclohexanamine moiety, are common in CNS-active agents, suggesting its potential as a modulator of neurotransmitter receptors.

We present two robust, HTS-compatible protocols: a primary competitive binding assay using Fluorescence Polarization (FP) and a secondary functional assay measuring cAMP modulation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). These methodologies are designed to provide a comprehensive workflow from initial hit identification to functional validation.

Assay Principles

Primary Screen: Fluorescence Polarization (FP) Competitive Binding Assay

Fluorescence Polarization is a homogenous assay format ideal for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule in solution.[5][6][7] The principle relies on the observation that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light.[7][8] When this tracer binds to a larger molecule, such as the DRD4 receptor, its rotational motion is constrained. This slower tumbling results in a higher degree of polarization in the emitted light.[5][8]

In this competitive assay, Compound X will compete with a known fluorescent DRD4 ligand for binding to the receptor. A high polarization signal indicates that the fluorescent tracer is bound to the receptor. If Compound X displaces the tracer, the unbound tracer will tumble freely again, resulting in a decrease in the polarization signal. This drop in signal is directly proportional to the binding affinity of Compound X for the DRD4 receptor.[6]

Secondary Screen: TR-FRET cAMP Functional Assay

To confirm that binding of Compound X translates to functional antagonism, a secondary assay measuring downstream signaling is crucial. The DRD4 receptor is a Gi-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10]

This protocol utilizes a TR-FRET-based immunoassay to quantify changes in cAMP.[9][11][12] The assay is based on the competition between native cAMP produced by the cells and a europium (Eu)-labeled cAMP tracer for binding to a ULight-labeled anti-cAMP antibody.[11] When the antibody is bound to the Eu-cAMP tracer, FRET occurs. In the presence of native cAMP from cell lysates, the tracer is displaced, leading to a decrease in the FRET signal.

To measure antagonism, cells are stimulated with a known DRD4 agonist (e.g., quinpirole) at its EC80 concentration to induce a drop in cAMP levels. The ability of Compound X to reverse this agonist-induced drop and restore cAMP levels is then measured.

High-Throughput Screening Workflow

The overall HTS process is designed for efficiency and robustness, moving from a broad primary screen to more focused secondary validation.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Validation Compound_Lib Compound X (at 10 µM final concentration) Primary_Assay FP Competitive Binding Assay (384-well format) Compound_Lib->Primary_Assay Data_Analysis_1 Data Analysis: Calculate % Inhibition Primary_Assay->Data_Analysis_1 Hit_Selection Hit Selection: Inhibition > 50% Data_Analysis_1->Hit_Selection Dose_Response Dose-Response Curve (10-point, 1:3 dilution) Hit_Selection->Dose_Response Confirmed Hits IC50_Calc IC50 Determination Dose_Response->IC50_Calc Functional_Assay TR-FRET cAMP Antagonist Assay IC50_Calc->Functional_Assay Potent Hits (IC50 < 1 µM) Functional_IC50 Functional IC50 Determination Functional_Assay->Functional_IC50 Final_Report Final Report: Compound X Profile Functional_IC50->Final_Report Validated Antagonist

Caption: High-level workflow for screening and validating Compound X as a DRD4 antagonist.

Detailed Protocols

Protocol 1: Primary FP Competitive Binding Assay

Objective: To determine the binding affinity of Compound X to the DRD4 receptor by measuring the displacement of a fluorescent tracer.

Materials:

  • Receptor: Purified human DRD4 receptor membrane preparation (e.g., from PerkinElmer, Millipore).

  • Fluorescent Tracer: A high-affinity, fluorescently labeled DRD4 antagonist (e.g., NAPS-fluorescein).

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Plates: 384-well, low-volume, black, non-treated microplates.

  • Positive Control: A known potent, unlabeled DRD4 antagonist (e.g., L-745,870).[2]

  • Negative Control: DMSO (vehicle).

  • Instrumentation: Microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation:

    • Thaw receptor membranes and fluorescent tracer on ice.

    • Dilute receptor membranes in cold Assay Buffer to a pre-determined optimal concentration.

    • Dilute the fluorescent tracer in Assay Buffer to 2X the final concentration (e.g., 2 nM for a 1 nM final concentration).

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a 400X working stock (e.g., 4 mM for a 10 µM final concentration) in DMSO.

    • Prepare a 400X stock of the positive control (e.g., 4 mM L-745,870 for a 10 µM final concentration).

  • Assay Plate Setup (384-well):

    • Using an acoustic liquid handler, dispense 25 nL of Compound X, positive control, or DMSO into the appropriate wells.

    • Add 5 µL of diluted receptor preparation to all wells except for the "Tracer Only" controls.

    • Add 5 µL of Assay Buffer to the "Tracer Only" wells.

    • Add 5 µL of 2X fluorescent tracer solution to all wells.

    • The final assay volume is 10 µL.

  • Incubation:

    • Seal the plate and centrifuge briefly (1 min at 1000 rpm) to mix.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a suitable microplate reader using standard fluorescein excitation (~485 nm) and emission (~535 nm) filters, measuring both parallel and perpendicular fluorescence intensity.

    • The instrument software will calculate the millipolarization (mP) values.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

    • mP_sample: mP value of the well with Compound X.

    • mP_max: Average mP of the negative control (DMSO) wells.

    • mP_min: Average mP of the positive control (L-745,870) wells.

  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is a measure of assay quality and should be calculated for each plate.[13] An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[14][15]

    • Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]

    • Mean_max and SD_max: Mean and standard deviation of the negative control.

    • Mean_min and SD_min: Mean and standard deviation of the positive control.

ParameterDescriptionAcceptance Criterion
Z'-Factor Measures the statistical separation between positive and negative controls.≥ 0.5[14][15]
Signal Window (S/B) Ratio of the mean of high signal (max) to low signal (min).≥ 2
Hit Threshold The % inhibition required to classify a compound as a "hit".> 50%

Table 1: Quality control parameters for the primary FP screening assay.

Protocol 2: Secondary TR-FRET cAMP Antagonist Assay

Objective: To functionally validate hits from the primary screen by measuring their ability to antagonize agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: HEK293 cells stably expressing human DRD4.

  • Assay Kit: A commercial TR-FRET cAMP assay kit (e.g., LANCE Ultra from PerkinElmer, THUNDER™ from Bioauxilium).[11][16]

  • Agonist: A known DRD4 agonist (e.g., Quinpirole).

  • Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Plates: 384-well, low-volume, white, solid-bottom microplates.

  • Instrumentation: TR-FRET compatible microplate reader (e.g., EnVision, PHERAstar).[11][17]

Procedure:

  • Cell Preparation:

    • Culture DRD4-HEK293 cells to ~80-90% confluency.

    • Harvest cells and resuspend in Stimulation Buffer to a pre-optimized density (e.g., 200,000 cells/mL).

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate (1,000 cells/well).

  • Compound Addition (Antagonist Mode):

    • Prepare a 10-point, 1:3 serial dilution of Compound X in Stimulation Buffer (starting at a 3X final concentration, e.g., 30 µM for a 10 µM final concentration).

    • Add 5 µL of the diluted Compound X or vehicle to the cells.

    • Incubate for 15 minutes at room temperature.

  • Agonist Stimulation:

    • Prepare the DRD4 agonist (Quinpirole) at a 3X concentration corresponding to its EC₈₀ value in Stimulation Buffer.

    • Add 5 µL of the agonist solution to all wells except the "basal" (no agonist) controls. Add 5 µL of buffer to basal wells.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Following the kit manufacturer's protocol, prepare the lysis buffer containing the Eu-cAMP tracer and the ULight-anti-cAMP antibody.[11][18]

    • Add 5 µL of the Eu-cAMP solution, followed by 5 µL of the ULight-antibody solution to all wells.

    • The final assay volume is 25 µL.

  • Incubation and Data Acquisition:

    • Seal the plate, and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET reader, measuring emissions at 665 nm (acceptor) and 615 nm (donor).

Data Analysis:

  • Calculate TR-FRET Ratio:

    • Ratio = (Emission_665nm / Emission_615nm) * 10,000

  • Normalization and IC₅₀ Curve Fitting:

    • Normalize the data by setting the average ratio of the agonist-only wells (EC₈₀) as 0% activity and the average ratio of the basal wells (no agonist) as 100% activity.

    • Plot the normalized response against the log concentration of Compound X.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway Context

The functional assay targets the canonical Gi-coupled signaling pathway of the DRD4 receptor.

DRD4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DRD4 DRD4 Receptor Gi Gi Protein (α, βγ subunits) DRD4->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Agonist Dopamine / Agonist Agonist->DRD4 Activates CompoundX Compound X (Antagonist) CompoundX->DRD4 Blocks

Caption: Antagonism of the DRD4 Gi-coupled signaling pathway by Compound X.

Safety and Handling

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is a brominated aromatic amine. As with any novel chemical entity, it should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[19]

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Lindsley, C. W., et al. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters, 5(9), 1031-1036. [Link]

  • NextSDS. N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopropanamine. [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]

  • Ince, S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(11), 856-867. [Link]

  • Jameson, D. M., & Seifried, L. A. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence, 2(2), 022001. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. [Link]

  • Lindsley, C. W., et al. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • EU-OPENSCREEN. (n.d.). High-Throughput Screening Quality Control General Guidelines. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Serna, M. (2023). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. Atlantia Clinical Trials. [Link]

  • Tuccinardi, T., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 30(10), 2262. [Link]

  • Kaczor, A. A., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1845. [Link]

  • Celtarys. (n.d.). How Does Fluorescence Polarization Work? - Drug Discovery. [Link]

  • Bioauxilium. (n.d.). THUNDER™ cAMP TR-FRET Assay Kit. [Link]

  • Schetz, J. A., et al. (2022). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 65(1), 585-603. [Link]

  • Kainkaryam, R. M. (2010). Pooling in high-throughput drug screening. Journal of Biomolecular Screening, 15(4), 398-406. [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(10), 1422-1428. [Link]

  • NextSDS. N-(2-broMo-4-fluorobenzyl)cyclopropanaMine. [Link]

  • Li, J., et al. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. [Link]

  • Walkow, S., et al. (2025). Effects of Novel Dopamine D4 Receptor-Targeted Compounds on locomotor activity and Anxiety-Like Behavior in Male and Female Sprague Dawley rats. Rowan Digital Works. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ TR-FRET cAMP 1.0 No-Wash Assay Kit. [Link]

  • ICE Bioscience. (2025). GPCR Signaling Assay Applications in High-Throughput Screening. [Link]

  • Target Discovery Institute, University of Oxford. (n.d.). Small Compound Screening Overview. [Link]

  • Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]

  • Recipharm. (2007). A High Throughput Screening Platform for Liquid Formulation Design. [Link]

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Method

Application Note: Standardized Preparation of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine Stock Solutions in DMSO for Preclinical Research

Abstract This document provides a comprehensive, field-tested protocol for the preparation, quality control, and storage of high-concentration stock solutions of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine in dim...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the preparation, quality control, and storage of high-concentration stock solutions of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine in dimethyl sulfoxide (DMSO). The accurate and reproducible preparation of stock solutions is a foundational requirement for generating reliable data in drug discovery, high-throughput screening, and cell-based assays. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth scientific rationale for each procedural step to ensure compound integrity, maximize stability, and mitigate experimental variability. We address critical factors including solvent purity, precise weighing techniques, dissolution methods, and long-term storage strategies.

Scientific Principles & Strategic Considerations

The integrity of a stock solution is the bedrock of subsequent experiments. Errors in concentration, degradation of the compound, or contamination can invalidate entire datasets. This section outlines the core principles governing the preparation of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine solutions.

The Compound: N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine

This small molecule possesses a complex structure, incorporating a halogenated aromatic ring (4-bromo-2-fluorophenoxy) and a saturated heterocyclic amine moiety (cyclohexanamine). This combination suggests a high degree of lipophilicity and predicts low aqueous solubility.

  • Calculated Molecular Weight: 317.22 g/mol

  • Rationale for DMSO: The compound's structural features necessitate the use of a potent, polar aprotic solvent to achieve the high concentrations (e.g., 1-100 mM) required for stock solutions. DMSO is an exceptionally powerful solvent for a vast array of organic molecules, making it the industry standard.[1][2]

The Solvent: Dimethyl Sulfoxide (DMSO)

While an excellent solvent, DMSO has specific chemical properties that must be managed to ensure the quality of the stock solution.

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation either during preparation or, more critically, upon dilution into aqueous assay buffers.[1] Therefore, the use of anhydrous DMSO (≥99.9% purity) is mandatory.

  • Purity Grades: The choice of DMSO grade is critical. For most cell-based assays and screening applications, an anhydrous, sterile-filtered, cell culture, or molecular biology grade is required to prevent chemical contamination and ensure low water content.[1][4]

  • Cellular Toxicity: While essential for solubilization, DMSO can be toxic to cells at higher concentrations. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% in the final assay medium to avoid off-target effects.[5][6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Principles of Stock Solution Integrity
  • Accuracy: The final concentration must be precise. This relies on the use of a calibrated analytical balance and proper weighing and volumetric transfer techniques.

  • Stability: The compound must remain chemically intact. This is achieved by minimizing exposure to light, controlling temperature, and preventing repeated freeze-thaw cycles that can introduce moisture and promote degradation.[1][7]

  • Purity: The solution must be free from particulate matter, chemical impurities, and microbial contamination. For sterile applications, filtration through a 0.2 µm filter is recommended.[5]

Required Materials and Reagents

Proper preparation begins with high-quality materials. The table below summarizes the necessary items and their required specifications.

Category Item Specification Scientific Rationale
Compound N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamineSolid (powder/crystalline), ≥98% purityHigh purity ensures that the observed biological effects are due to the compound of interest.
Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filteredMinimizes water content to prevent compound precipitation and ensures sterility for cell-based work.[4]
Equipment Analytical BalanceReadability to at least 0.1 mgEssential for accurately weighing small quantities of the compound to achieve the target concentration.[1]
Vortex MixerStandard laboratory modelProvides mechanical agitation to facilitate rapid and complete dissolution of the compound.[1]
Sonicator (Water Bath)Optional, for difficult-to-dissolve compoundsUses cavitation to break apart compound aggregates, aiding dissolution without excessive heating.[1]
Calibrated MicropipettesP200, P1000, or appropriate volumesEnsures accurate volumetric transfer of DMSO.
Consumables Sterile Microcentrifuge or Cryogenic Vials1.5 mL or 2.0 mL, nuclease-free, with screw capsProvides a sterile, inert container for dissolution and storage. Screw caps minimize moisture ingress.
Sterile Pipette TipsNuclease-free, low-retentionPrevents contamination and ensures accurate liquid handling.
Safety Personal Protective Equipment (PPE)Nitrile gloves, safety glasses with side shields, lab coatProtects the user from chemical exposure.[8]

Safety & Handling Precautions

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is a halogenated organic amine. Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[8][9]

  • Chemical Handling: Handle the solid compound and DMSO solutions in a well-ventilated area or a certified chemical fume hood.[10] DMSO readily penetrates the skin and can act as a carrier for dissolved chemicals, transporting them into the body.[3] Avoid all direct skin contact.

  • Waste Disposal: Dispose of all chemical waste, including contaminated tips and tubes, in a designated "Halogenated Organic Waste" container according to your institution's environmental health and safety guidelines.[8]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution. The principles can be readily adapted for other concentrations.

Pre-Protocol Calculations

The foundation of an accurate stock solution is a correct calculation.

Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example Calculation for 1 mL of a 10 mM stock:

  • Mass (mg) = 0.010 mol/L x 0.001 L x 317.22 g/mol x 1000 mg/g

  • Mass (mg) = 3.17 mg

Therefore, you will weigh 3.17 mg of the compound and dissolve it in 1.0 mL of anhydrous DMSO.

Step-by-Step Weighing and Dissolution Workflow
  • Prepare the Compound: Before opening, briefly centrifuge the vial containing the powdered compound to ensure all the material is collected at the bottom.[5] This is especially important for small quantities that may coat the walls or cap during shipping.

  • Weigh the Compound:

    • Place a new, labeled 1.5 mL microcentrifuge tube on the analytical balance and press the "tare" button to zero the mass.

    • Carefully add the calculated mass (e.g., 3.17 mg) of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine directly into the tared tube.

    • Scientist's Note: Weighing directly into the final dissolution vial minimizes material loss during transfer. For potentially static-prone powders, an anti-static balance pan or ionizer can improve accuracy.[11]

  • Add Solvent:

    • Using a calibrated micropipette, add the calculated volume (e.g., 1.0 mL) of anhydrous, ≥99.9% purity DMSO to the tube containing the compound.

    • Scientist's Note: Ensure the DMSO bottle is warmed to room temperature before opening if it was stored in a cool place, as it freezes around 18.5°C.[12] Keeping the main DMSO bottle tightly sealed when not in use is critical to prevent moisture absorption.[3]

  • Promote Dissolution:

    • Tightly cap the tube and vortex for 60-90 seconds.

    • Visually inspect the solution against a light source. If any solid particles remain, continue vortexing.

    • (Optional): If the compound is slow to dissolve, place the tube in a water bath sonicator for 5-10 minutes. This can gently break up aggregates.[1] Avoid excessive heating.

  • Final Confirmation: Ensure the solution is clear and free of any visible precipitate before proceeding. A completely dissolved stock solution is critical for accurate downstream dilutions.

Quality Control, Storage, and Stability

Proper storage is as crucial as proper preparation.

  • Aliquoting: Immediately after dissolution, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled cryogenic vials.

    • Rationale: This practice is paramount to prevent the degradation that can be caused by repeated freeze-thaw cycles.[1] Each cycle introduces a risk of condensation (water) entering the solution, which can cause the compound to precipitate.

  • Storage Conditions:

    • Short-Term (≤ 1 month): Store aliquots at -20°C.[5]

    • Long-Term (> 1 month): Store aliquots at -80°C.[5]

    • Always protect solutions from direct light by storing them in amber vials or inside a labeled box within the freezer.

  • Stability: While storage at -80°C significantly slows degradation, compounds in DMSO are not infinitely stable.[7] For long-term projects, it is advisable to prepare fresh stock solutions periodically (e.g., every 6 months) or perform analytical quality control (e.g., via LC-MS) to confirm integrity. Studies have shown that compound integrity in DMSO can decrease over time, even when frozen.[13]

Workflow Visualizations

Diagram 1: Key Decision Workflow

A Start: Prepare Stock Solution B Select DMSO Grade A->B C Anhydrous, ≥99.9% Purity (Cell-based / HTS) B->C Correct D Lower Grade (Not Recommended) B->D Incorrect E Perform Accurate Weighing C->E F Directly into Tared Vial E->F Recommended G Weighing Paper (Risk of Loss) E->G Not Recommended H Dissolution Method F->H I Vortex +/- Sonication H->I J Store Aliquots I->J K -80°C (Long-Term) J->K > 1 Month L -20°C (Short-Term) J->L < 1 Month M End: Ready for Use K->M L->M

Caption: Decision workflow for preparing high-quality stock solutions.

Diagram 2: Experimental Protocol Flowchart

cluster_prep Preparation cluster_storage Storage & QC calc 1. Calculate Required Mass (e.g., 3.17 mg for 1 mL of 10 mM) weigh 2. Tare Vial & Weigh Compound calc->weigh add 3. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add dissolve 4. Vortex & Sonicate (if needed) Until Fully Dissolved add->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -80°C (Long-Term) Protected from Light aliquot->store qc 7. Use for Experiments (with Vehicle Control) store->qc

Caption: Step-by-step experimental workflow for stock solution preparation.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Compound fails to dissolve completely. 1. Insufficient solvent volume. 2. Low-quality or non-anhydrous DMSO. 3. Compound has very low solubility.1. Re-verify calculations and pipette calibration. 2. Use fresh, high-purity anhydrous DMSO. 3. Attempt brief sonication. If it still fails, prepare a lower concentration stock.
Solution is clear initially but precipitates upon storage. 1. DMSO has absorbed moisture. 2. Stock concentration is above the limit of solubility at storage temperature.1. Discard and remake with fresh anhydrous DMSO, ensuring vials are tightly sealed. 2. Prepare a new stock at a slightly lower concentration.
Stock solution precipitates when diluted into aqueous buffer. 1. Final concentration in buffer exceeds aqueous solubility. 2. "Crashing out" due to rapid solvent change.1. Lower the final concentration. 2. Perform serial dilutions in DMSO first before the final dilution into the aqueous medium. Add the DMSO stock to the buffer while vortexing to aid dispersion.

References

  • UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade. Retrieved from [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. Retrieved from [Link]

  • Ashdown, G. W., & Cope, H. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. MIT. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from [Link]

  • Various Authors. (2018). What is the best way of storing a DMSO in a research lab? Quora. Retrieved from [Link]

  • Servicebio. (n.d.). DMSO Cell Culture Grade. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. Retrieved from [Link]

  • Kozik, V. et al. (2018). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SLAS Discovery. Retrieved from [Link]

  • Various Authors. (2018). How to make a stock solution of a substance in DMSO. Quora. Retrieved from [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Cheng, X. et al. (2012). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine

Welcome to the Advanced Synthesis Support Center. This portal is designed for discovery chemists and process scientists encountering yield bottlenecks during the synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for discovery chemists and process scientists encountering yield bottlenecks during the synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine. The primary yield limiters for this class of secondary phenoxyethylamines are uncontrolled over-alkylation and competing elimination reactions.

Below, you will find a diagnostic matrix, mechanistic FAQs, and a self-validating protocol engineered to maximize your reaction yield.

Part 1: Diagnostic Hub (Troubleshooting Matrix)

Before altering your synthetic route, use this matrix to diagnose the specific failure mode of your current alkylation attempt.

Observed Phenomenon (Symptom)Mechanistic Root CauseDiagnostic Indicator (IPC)Corrective Action
Reaction stalls at ~40% yield; heavy non-polar spot on TLC. Over-alkylation: The newly formed secondary amine is more nucleophilic than the primary amine, leading to tertiary amine formation.LC-MS shows a dominant mass peak corresponding to [M+H]+ of the dialkylated tertiary amine.Switch to the Amine-Salt Strategy (using Cyclohexylamine·HBr) or utilize a reductive amination route.
High levels of 4-bromo-2-fluorophenol detected during amination. E2 Elimination: Strong bases abstract the proton adjacent to the ether oxygen, expelling the bromide to form a vinyl ether (which hydrolyzes to phenol).GC-MS detects 4-bromo-2-fluorophenol and traces of vinyl ether intermediates.Lower reaction temperature to 20–25 °C. Replace strong bases (e.g., NaH, KOH) with mild carbonates or use solvent-mediated basicity.
Formation of symmetrical dimer during the first step. Statistical misallocation: The phenoxide anion is reacting with the mono-alkylated intermediate instead of fresh 1,2-dibromoethane.LC-MS shows a mass corresponding to 1,2-bis(4-bromo-2-fluorophenoxy)ethane.Increase 1,2-dibromoethane to a strict 3.0–5.0 molar equivalent excess.

Part 2: Mechanistic FAQs

Q1: Why does my amination step stall at 40-50% yield with a heavy byproduct spot on TLC? A1: This is the classic over-alkylation trap inherent to SN2 aminations. Secondary amines are often more nucleophilic than their primary amine precursors due to the inductive electron-donating effect of the newly added alkyl group. When cyclohexylamine reacts with 1-bromo-2-(4-bromo-2-fluorophenoxy)ethane, the resulting secondary amine competes with the unreacted primary amine for the remaining alkyl halide, forming a tertiary amine byproduct. Solution: Implement a competitive deprotonation/protonation strategy by using the hydrobromide salt of cyclohexylamine. Under controlled conditions, the primary amine is selectively deprotonated and reacts, while the newly formed secondary amine remains protonated (and thus non-nucleophilic), effectively halting over-alkylation[1].

Q2: I am detecting significant amounts of 4-bromo-2-fluorophenol during the amination step. Is my ether bond cleaving? A2: It is highly unlikely that the robust aryl-alkyl ether bond is cleaving under standard amination conditions. What you are observing is the E2 elimination of the phenoxyethyl bromide intermediate. Strong bases (or even excess aliphatic amines at high temperatures) can abstract the proton adjacent to the ether oxygen, expelling the bromide leaving group to form a vinyl ether, which subsequently hydrolyzes back to the phenol during aqueous workup. Solution: Lower the reaction temperature and switch to a less sterically hindered, less basic solvent system. Alternatively, synthesize the intermediate via standard SN2 conditions using N-Boc-2-bromoethylamine to avoid the highly electrophilic 1,2-dibromoethane intermediate entirely[2].

Q3: How do I efficiently separate the secondary amine product from unreacted cyclohexylamine without resorting to column chromatography? A3: Exploiting the differential basicity and steric hindrance of the amines is the most scalable approach. Unreacted cyclohexylamine (a primary amine) is less sterically hindered and slightly more basic than the target secondary amine. Solution: Implement a pH-gradient acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., MTBE) and wash with a precisely buffered aqueous solution (pH ~8.5). The primary amine will preferentially protonate and partition into the aqueous layer, while the more lipophilic, sterically hindered secondary amine remains in the organic phase.

Part 3: Validated Protocol Terminal

Quantitative Yield Comparison of Alkylation Strategies
Synthesis StrategyKey ReagentsTarget Secondary Amine YieldTertiary Amine ByproductScalability (E-factor)
Standard SN2 Cyclohexylamine (excess), K2CO3, Heat45%35%Poor (High waste)
Reductive Amination Cyclohexanone, Phenoxyethylamine, NaBH(OAc)378%<5%Moderate
Amine-Salt Strategy Cyclohexylamine·HBr, DMF (25 °C)88% <2% Excellent (Low waste)
Self-Validating Experimental Workflow

SynthesisWorkflow Step1 Phase 1: O-Alkylation 4-bromo-2-fluorophenol + 1,2-dibromoethane IPC1 IPC: GC-MS / TLC Check for complete phenol consumption Step1->IPC1 IPC1->Step1 Fail (Add Base) Intermediate Intermediate: 1-bromo-2-(4-bromo-2- fluorophenoxy)ethane IPC1->Intermediate Pass Step2 Phase 2: N-Alkylation Addition of Cyclohexylamine·HBr in DMF (25°C) Intermediate->Step2 IPC2 IPC: LC-MS Monitor secondary vs. tertiary amine ratio Step2->IPC2 IPC2->Step2 Fail (Add Amine) Purification Phase 3: Workup Acid-Base Extraction & Crystallization IPC2->Purification Pass Product Pure Target: N-(2-(4-bromo-2-fluorophenoxy) ethyl)cyclohexanamine Purification->Product

Self-validating experimental workflow for the synthesis of the target phenoxyethylamine.

Step-by-Step Methodology: The Amine-Salt Alkylation Route

This protocol leverages the pKa differential between primary and secondary amines to maximize the yield of the target secondary amine.

Phase 1: O-Alkylation (Synthesis of the Electrophile)

  • Charge a flame-dried, nitrogen-flushed round-bottom flask with 4-bromo-2-fluorophenol (1.0 equiv), anhydrous K2CO3 (2.5 equiv), and anhydrous DMF (0.5 M).

  • Add 1,2-dibromoethane (3.0 equiv).

    • Causality Check: The large stoichiometric excess of the dihalide is a statistical necessity to suppress the formation of the symmetrical dimer (1,2-bis(4-bromo-2-fluorophenoxy)ethane). By flooding the system with the electrophile, the probability of a second phenoxide anion reacting with the mono-alkylated intermediate is minimized.

  • Heat the suspension to 60 °C and stir vigorously for 4 hours.

  • Validation (IPC 1): Pull a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS. The starting phenol peak must be <1% AUC before proceeding.

  • Workup: Cool to room temperature, dilute with water (5x volume to crash out DMF), and extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo to yield crude 1-bromo-2-(4-bromo-2-fluorophenoxy)ethane.

Phase 2: N-Alkylation (The Amine-Salt Strategy)

  • Dissolve the crude 1-bromo-2-(4-bromo-2-fluorophenoxy)ethane (1.0 equiv) in anhydrous DMF (0.2 M) at 20–25 °C.

  • Add Cyclohexylamine hydrobromide (1.0 equiv).

    • Causality Check: In standard SN2 reactions, the resulting secondary amine is more nucleophilic than the primary amine starting material, leading to runaway tertiary amine formation. By utilizing the hydrobromide salt of cyclohexylamine, the system operates under a competitive deprotonation/protonation equilibrium. The primary amine is transiently deprotonated by the solvent to react, but the newly formed secondary amine is immediately protonated, rendering its lone pair unavailable for further alkylation[1].

  • Stir the reaction mixture for 22 hours at room temperature. Do not heat, as elevated temperatures will promote E2 elimination.

  • Validation (IPC 2): Analyze via LC-MS. The chromatogram should show a dominant peak for the target mass [M+H]+ with negligible tertiary amine mass.

  • Workup: Basify the mixture with 1M NaOH to pH 10 to liberate the free secondary amine. Extract with DCM (3x). Wash the organic layer with water (to remove DMF) and brine, dry over Na2SO4, and evaporate to yield the pure N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine.

References
  • Title: Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source: ResearchGate URL
  • Title: Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity (Synthesis of Heteroaryl Ortho-Phenoxyethylamines)

Sources

Optimization

Technical Support Center: Troubleshooting N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine Precipitation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of highly lipophilic discovery compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of highly lipophilic discovery compounds. N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is a classic example of a "brick dust" molecule—a highly lipophilic secondary amine that exhibits severe precipitation issues in standard biological buffers.

This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you overcome these solubility hurdles and ensure the integrity of your bioassays.

Frequently Asked Questions (FAQs): Understanding the Causality

Q1: Why does this compound immediately turn cloudy when I dilute my DMSO stock into PBS (pH 7.4)? A: You are observing a phenomenon known as "solvent crash-out" or kinetic precipitation. When a high-concentration DMSO stock is rapidly pipetted into an aqueous buffer, the DMSO diffuses into the water much faster than the lipophilic compound can solvate. This creates localized microscopic zones of high compound concentration with zero DMSO. The local concentration instantly breaches the supersaturation threshold, triggering rapid nucleation and irreversible precipitation. To prevent this, assay dilutions must be optimized to maintain kinetic solubility [3].

Q2: The molecule has a basic amine group. Shouldn't it be soluble in water as a salt? A: While the secondary amine is basic (estimated pKa ~9.8), protonation alone is insufficient to overcome the massive hydrophobic penalty of the molecule's structural bulk. The cyclohexyl ring and the halogenated (bromo, fluoro) phenoxyethyl chain drive the LogP (lipophilicity) exceptionally high. Even when 99% protonated at pH 7.4, the solvation energy required to keep this hydrophobic bulk in the aqueous phase is too high, leading to micelle formation or precipitation.

Q3: How does the pH of my assay buffer dictate the precipitation rate? A: Solubility for ionizable drugs is governed by the Henderson-Hasselbalch relationship. At a pH below 9.8, the compound exists primarily as a protonated, positively charged species, which has a higher intrinsic solubility. If your assay buffer is alkaline (pH > 9.8), the compound deprotonates into its free base form. The free base of this molecule is entirely uncharged and highly hydrophobic, causing it to crash out of solution almost instantly [1].

Q4: Can I just heat the buffer to dissolve the visible precipitate? A: Heating increases the kinetic energy of the system and temporarily increases solubility. However, this is a thermodynamic trap. Once the assay cools back to physiological (37°C) or room temperature, the solution will become supersaturated, and the compound will slowly re-precipitate over the course of your experiment, leading to shifting baselines, variable data, and underestimated biological activity.

Diagnostic Workflow

Use the following logic tree to diagnose and resolve your specific precipitation issue based on your assay constraints.

G N1 Precipitation Observed in Aqueous Media N2 Evaluate pH vs pKa (Target pKa ~9.8) N1->N2 N3 pH > 9.8 (Free Base Dominates) N2->N3 Alkaline N4 pH < 9.8 (Protonated Amine) N2->N4 Acidic/Neutral N5 Action: Lower pH or Formulate with Lipids N3->N5 N6 Evaluate DMSO Stock Dilution Rate N4->N6 N7 Rapid Addition (Solvent Crash-Out) N6->N7 Kinetic Issue N8 Slow Addition (Thermodynamic Limit) N6->N8 Solubility Issue N9 Action: Dropwise Addition with Vortexing at 37°C N7->N9 N10 Action: Add Solubilizers (e.g., HP-β-CD, Tween) N8->N10

Decision tree for troubleshooting lipophilic amine precipitation in aqueous media.

Quantitative Data: Formulation Strategies

Depending on your downstream application, different formulation strategies yield varying maximum aqueous concentrations. The table below summarizes the expected solubility limits when applying different rescue techniques.

Formulation StrategyMechanism of ActionMax Estimated Aqueous Conc.Recommended Assay Type
Direct DMSO Dilution (<1% DMSO)Relies purely on kinetic solubility before nucleation occurs.< 1 µMHigh-Throughput Screening (HTS), biochemical assays.
pH Adjustment (pH 5.0 - 6.0)Forces >99.9% protonation of the secondary amine.10 - 50 µMEnzymatic assays (if the target enzyme is pH tolerant).
Co-solvent System (5% DMSO + 2% Tween-80)Micellar solubilization shields the hydrophobic phenoxyethyl chain.50 - 100 µMCell-based assays (requires strict vehicle control monitoring).
Complexation (20% HP-β-CD)Encapsulation of the lipophilic bulk within a hydrophobic cavity.> 500 µMIn vivo dosing, PK/PD studies, structural biology.

Experimental Protocols

To ensure self-validating and reproducible results, utilize the following step-by-step methodologies.

Protocol A: Kinetic Solubility Optimization (The "Solvent-Shift" Method)

Use this protocol for standard in vitro bioassays where co-solvents or surfactants are not tolerated.

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM. Store in a desiccator to prevent water ingress, which degrades DMSO solubility[3].

  • Serial Dilution in Solvent: Perform all serial dilutions of your compound in 100% DMSO first. Never perform serial dilutions of a lipophilic compound directly in the aqueous buffer.

  • Temperature Equilibration: Pre-warm the target aqueous buffer (e.g., PBS) to 37°C.

  • The Solvent Shift: Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed.

  • Dropwise Addition: Using a low-retention pipette, add the DMSO stock dropwise directly into the center of the vortexing liquid (avoiding the plastic walls). Ensure the final DMSO concentration does not exceed 1% v/v.

  • Validation: Measure the optical density (OD) of the final solution at 620 nm. An OD > 0.01 indicates the presence of colloidal aggregates, meaning you have exceeded the kinetic solubility limit.

Protocol B: Thermodynamic Solubilization via HP-β-CD Complexation

Use this protocol for high-concentration requirements, such as animal dosing or biophysical assays.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., 50 mM Acetate buffer, pH 6.0).

  • Compound Addition: Add the solid N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine directly to the HP-β-CD solution.

  • Equilibration: The lipophilic 4-bromo-2-fluorophenoxy group requires time to enter the hydrophobic cavity of the cyclodextrin [2]. Incubate the suspension on an orbital shaker at 37°C for 24 to 48 hours.

  • Clarification: Centrifuge the sample at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved free drug.

  • Quantification: Carefully decant the supernatant. Quantify the exact concentration of the solubilized complex using HPLC-UV prior to use.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351.[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of N-(2-(4-bromo-2-fluorophenox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine .

This molecule presents a unique set of stability challenges due to its structural motifs: a secondary amine (susceptible to oxidation, nitrosation, and N-alkylation), an aryl bromide (highly photolabile), and an ether linkage . The following sections provide mechanistic insights, quantitative data, and self-validating protocols to ensure the integrity of your API during storage and formulation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During accelerated stability testing (40°C/75% RH), we detected highly toxic N-nitroso impurities. Where are they coming from, and how do we prevent this? A: Secondary amines are exceptionally vulnerable to N-nitrosation. If you are using saturated sodium nitrite ( NaNO2​ ) solutions to control humidity in your stability chambers, or if your excipients (e.g., microcrystalline cellulose) contain trace nitrites, volatile NOx​ species can diffuse into the solid drug-excipient blend and react with the secondary amine core [2].

  • Causality: The reaction is driven by the volatilization of nitric oxide (NO) from aqueous nitrite solutions into the headspace, followed by diffusion and reaction with the unprotonated amine.

  • Solution: Immediately switch your humidity control salts from sodium nitrite to potassium iodide (KI), which provides the same ~60-75% RH without generating nitrosating agents. Additionally, screen all excipients for trace nitrites and consider adding a secondary amine scavenger to your formulation.

Q2: We formulated the free base with Polyethylene Glycol (PEG) excipients, and HPLC analysis shows a new N-methylated degradant. What is the mechanism? A: This is a classic excipient incompatibility issue known as the Eschweiler-Clarke reaction. PEGs are highly susceptible to oxidative degradation, especially when exposed to molecular oxygen and trace metals, producing reactive impurities like formaldehyde and formic acid [3].

  • Causality: The secondary amine of your API reacts with the formaldehyde generated by the degrading PEG to form an iminium ion, which is subsequently reduced by formic acid to yield an N-methylated impurity.

  • Solution: Store the API and PEG excipients under an inert argon/nitrogen atmosphere to prevent PEG autoxidation. Alternatively, formulate with antioxidants (e.g., BHT) or switch to non-polyether excipients.

Q3: We noticed a loss of assay and the appearance of a debrominated degradant when the compound was left on the benchtop. Why is this happening? A: The 4-bromo-2-fluorophenoxy moiety contains a photochemically active aryl bromide bond. Exposure to UV or ambient laboratory light provides enough energy to overcome the activation barrier for homolytic C-Br bond cleavage [4].

  • Causality: UV irradiation generates a highly reactive aryl radical and a bromine radical. The aryl radical rapidly abstracts a hydrogen atom from the solvent or surrounding excipients, leading to the debrominated degradant, or undergoes cross-coupling to form dimeric impurities.

  • Solution: The compound must be handled under low-actinic (yellow) light and stored in opaque or amber vials.

Q4: Long-term storage of the free base is yielding hydroxylamine and N-oxide derivatives. How can we stabilize it? A: Oxidation is the second most common degradation pathway in pharmaceuticals. Trace peroxides (often residual from manufacturing solvents or excipients) react readily with nucleophilic secondary amines to form hydroxylamines, which can further oxidize or hydrolyze [1].

  • Causality: The reaction is highly pH-dependent and favors the non-ionized (free base) state. In the free base form, the nitrogen's lone pair is fully available for nucleophilic attack on peroxides.

  • Solution: Convert the API to a salt form (e.g., Hydrochloride salt). Protonating the secondary amine ties up the lone pair, drastically reducing its nucleophilicity and rendering it highly resistant to peroxide-mediated oxidation.

Part 2: Quantitative Data & Form Comparison

To optimize storage, you must match the environmental trigger to the correct mitigation strategy. Table 1 summarizes the kinetic impact of various storage conditions on the degradation pathways.

Table 1: Degradation Pathways, Triggers, and Preventive Storage Parameters

Degradation PathwayStructural LiabilityEnvironmental TriggerKinetic Rate (Relative)Optimized Storage / Mitigation Strategy
Photodegradation Aryl BromideUV / Ambient LightVery Fast (< 24 hrs)Amber vials, low-actinic light, opaque secondary packaging.
N-Nitrosation Secondary AmineTrace Nitrites / NOx​ Fast (Days)Avoid NaNO2​ in stability chambers; use KI. Screen excipients.
N-Methylation Secondary AminePEG + OxygenModerate (Weeks)Inert atmosphere ( N2​ /Argon), antioxidant addition, avoid PEGs.
N-Oxidation Secondary AminePeroxides / H2​O2​ Slow (Months)Store as HCl salt (protonated); freeze-pump-thaw to remove O2​ .

Part 3: Visualizing Degradation Pathways

Understanding the flow of these chemical transformations is critical for root-cause analysis. The following diagrams map the mechanistic pathways for both the photolabile and amine-reactive portions of the molecule.

Photodegradation API N-(2-(4-bromo-2-fluorophenoxy) ethyl)cyclohexanamine UV UV/Visible Light (hv) API->UV Homolytic Homolytic C-Br Bond Cleavage UV->Homolytic ArylRadical Aryl Radical Intermediate Homolytic->ArylRadical BrRadical Bromine Radical (Br•) Homolytic->BrRadical H_Abstraction Hydrogen Abstraction (from solvent/excipient) ArylRadical->H_Abstraction CrossCoupling Radical Dimerization / Cross-Coupling ArylRadical->CrossCoupling Debrominated Debrominated Degradant H_Abstraction->Debrominated Polymeric Polymeric/Dimeric Impurities CrossCoupling->Polymeric

Caption: Photochemical degradation pathway of the aryl bromide moiety via homolytic cleavage.

AmineDegradation SecAmine Secondary Amine Core Eschweiler Eschweiler-Clarke Reaction SecAmine->Eschweiler Nitrosation N-Nitrosation SecAmine->Nitrosation Oxidation N-Oxidation SecAmine->Oxidation PEG PEG Excipients (Oxidative Stress) Formaldehyde Formaldehyde + Formic Acid PEG->Formaldehyde Formaldehyde->Eschweiler NMethyl N-Methylated Impurity Eschweiler->NMethyl Nitrites Trace Nitrites (Excipients/Environment) NOx Volatile NOx Species Nitrites->NOx NOx->Nitrosation Nitrosamine N-Nitrosamine Impurity (Toxic) Nitrosation->Nitrosamine Peroxides Trace Peroxides (H2O2 / ROOH) Peroxides->Oxidation Hydroxylamine Hydroxylamine / N-Oxide Oxidation->Hydroxylamine

Caption: Secondary amine degradation pathways including N-methylation, nitrosation, and oxidation.

Part 4: Standard Operating Procedures (SOPs)

Protocol: Self-Validating Forced Degradation & Stability Screening

To isolate variables and definitively prove the degradation mechanisms of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, execute the following controlled workflows.

Phase 1: Photostability Assessment (ICH Q1B Compliant)

  • Preparation: Aliquot 10 mg of the API into two clear quartz vials and two amber glass vials.

  • Control Setup: Wrap one clear vial and one amber vial entirely in aluminum foil (Dark Controls).

  • Irradiation: Place all four vials in a photostability chamber emitting an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 watt hours/square meter.

  • Analysis: Reconstitute in HPLC-grade acetonitrile. Analyze via LC-MS.

  • Validation Check: If the unfoiled clear vial shows debrominated mass (-79 Da shift) while the foiled control does not, homolytic C-Br cleavage is confirmed.

Phase 2: Excipient Compatibility & Oxidative Stress (PEG/Formaldehyde Screen)

  • Binary Mixture Preparation: Mix the API 1:1 (w/w) with PEG 6000.

  • Positive Control: Spike a separate API sample with 10 µL of 37% formaldehyde solution to force the Eschweiler-Clarke reaction.

  • Negative Control: Mix the API 1:1 (w/w) with PEG 6000, but purge the headspace with Argon for 5 minutes before sealing, and store at 4°C.

  • Incubation: Incubate the standard binary mixture and positive control at 60°C for 7 days.

  • Analysis: Analyze via LC-MS for the +14 Da mass shift indicative of N-methylation.

  • Validation Check: The Argon-purged negative control should show baseline stability, proving that PEG autoxidation (requiring O2​ ) is the prerequisite for the amine's degradation.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions National Institutes of Health (PMC)[Link] [1]

  • Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control ResearchGate / Journal of Pharmaceutical Sciences[Link] [2]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State MDPI - Pharmaceutics[Link] [3]

  • Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry National Institutes of Health (PMC)[Link] [4]

Optimization

Resolving mass spectrometry fragmentation issues for N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine

Welcome to the technical support resource for the mass spectrometric analysis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine (Molecular Formula: C₁₄H₁₉BrFNO⁺, Monoisotopic Mass: 315.06 Da). This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the mass spectrometric analysis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine (Molecular Formula: C₁₄H₁₉BrFNO⁺, Monoisotopic Mass: 315.06 Da). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the fragmentation of this novel molecule. Given its composite structure, featuring a halogenated aromatic ether, an ethyl linker, and a cyclic amine, predicting and controlling its fragmentation behavior is non-trivial.

This document provides a predictive framework for its fragmentation patterns, troubleshooting guides for common issues, and detailed protocols to optimize your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the expected fragmentation patterns for N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine in positive-ion ESI-MS/MS?

Answer:

Due to the absence of published spectra for this specific molecule, we must predict its fragmentation based on established principles for its constituent functional groups. The molecule contains several likely points of cleavage under collision-induced dissociation (CID). In positive electrospray ionization mode (ESI+), the molecule will first be protonated, likely on the secondary amine nitrogen, to form the precursor ion [M+H]⁺ at m/z 316.06 (using ⁷⁹Br) and 318.06 (using ⁸¹Br).

The primary fragmentation pathways are expected to originate from this protonated nitrogen center and involve cleavages of adjacent bonds (α-cleavage) and bonds further down the chain.

Predicted Fragmentation Pathways:

  • α-Cleavage at the Cyclohexyl Ring: The bond between the nitrogen and the cyclohexyl ring is a prime candidate for cleavage. This would result in the loss of the cyclohexyl group and the formation of a stable, protonated phenoxy-ethylamine fragment.

  • Ethyl Linker Cleavage (β-Cleavage relative to the ring): Cleavage of the C-C bond in the ethyl linker can occur, leading to the formation of a protonated cyclohexanamine fragment.

  • Ether Bond Cleavage: The C-O bond of the phenoxy ether is another potential cleavage site, which would separate the bromo-fluorophenyl group from the rest of the molecule.

  • Cyclohexyl Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, typically by losing ethylene (C₂H₄), after the initial ring-opening.[1]

  • Halogen-Related Losses: While less common for aryl halides in ESI, loss of HBr or HF may be observed under certain conditions.

The diagram below illustrates the most probable fragmentation pathways originating from the protonated molecular ion.

G cluster_main M [M+H]⁺ m/z 316/318 F1 Fragment A (α-Cleavage) m/z 218/220 M->F1 Loss of C₆H₁₀ (cyclohexene) F2 Fragment B (Ether Cleavage) m/z 114 M->F2 Cleavage of C-O ether bond F3 Fragment C (Benzyl Cleavage) m/z 190/192 M->F3 Cleavage of O-CH₂ bond F4 Fragment D (Cyclohexyl loss) m/z 98 M->F4 Cleavage of N-ethyl bond

Caption: Predicted major fragmentation pathways for protonated N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine.

Summary of Predicted Fragments:

The following table summarizes the most likely fragment ions, their nominal m/z values (for the ⁷⁹Br isotope), and their proposed origins.

Predicted Ion m/z (Nominal)Proposed Fragmentation PathwayNotes
316 / 318Protonated Molecular Ion [M+H]⁺The precursor ion in positive ion mode ESI. The two peaks of ~1:1 intensity are characteristic of a bromine-containing compound.[2][3]
218 / 220Loss of cyclohexene (C₆H₁₀)A common pathway for cyclic amines involving α-cleavage and rearrangement.
190 / 1924-bromo-2-fluorophenoxy cationResults from cleavage of the ether-ethyl bond (O-CH₂).
114[Cyclohexyl-NH-CH₂CH₂]⁺Formed by cleavage at the phenoxy oxygen atom.
98Protonated CyclohexanamineResults from cleavage of the bond between the nitrogen and the ethyl group.
FAQ 2: I am not detecting the molecular ion peak ([M+H]⁺) or it is very weak. What is the cause and how can I fix it?

Answer:

The inability to observe a strong molecular ion peak is one of the most common challenges in ESI-MS and is typically caused by in-source fragmentation . This occurs when the analyte fragments within the ion source itself, before it reaches the mass analyzer.[4] The energy applied in the source to desolvate and ionize the analyte is sometimes high enough to break its weakest bonds.

Causality & Troubleshooting Steps:

  • High Cone/Fragmentor Voltage: The cone voltage (also called fragmentor or declustering potential) is the primary driver of in-source fragmentation.[5] A high voltage accelerates ions, causing them to collide with residual gas molecules and fragment.

    • Solution: Systematically decrease the cone voltage in steps of 5-10 V. Start from a higher value (e.g., 40-50 V) and reduce it until the [M+H]⁺ ion becomes the dominant peak in your full scan spectrum.

  • High Source Temperature: Elevated temperatures can provide enough thermal energy to cause degradation of sensitive molecules.

    • Solution: Reduce the ion source temperature. Be aware that reducing it too much may lead to incomplete desolvation and poor signal intensity. An optimal range is often between 100-150 °C for small molecules.

  • Mobile Phase Composition: The presence of certain mobile phase additives can affect ionization efficiency and stability. While acids like formic acid are generally helpful for protonation, high concentrations can sometimes contribute to instability.

    • Solution: Ensure you are using a standard concentration of formic acid (e.g., 0.1%). If issues persist, consider if other additives are necessary.

The following workflow provides a systematic approach to addressing this issue.

Caption: Workflow for troubleshooting a weak or absent molecular ion peak.
FAQ 3: My MS/MS spectrum is overly complex with too many fragments. How can I simplify it to identify the key product ions?

Answer:

An overly complex MS/MS spectrum usually indicates that the collision energy is too high. Collision-induced dissociation (CID) is an energy-dependent process. At high collision energies, the initial product ions have enough internal energy to fragment further, creating a cascade of smaller ions and complicating interpretation.

Causality & Solution:

The goal is to find a collision energy that is sufficient to fragment the precursor ion ([M+H]⁺) but not so high that it pulverizes the resulting product ions.

  • Solution: Perform a Collision Energy Ramp Experiment. This is the most effective way to determine the optimal setting.

    • Set up an MS/MS experiment where you monitor the fragmentation of your [M+H]⁺ precursor ion.

    • Instead of a single collision energy value, program the instrument to ramp the energy across a range (e.g., from 5 eV to 40 eV) during the analysis.

    • The resulting data will show you which fragments appear at which energy levels. Low-energy fragments are typically larger and more structurally informative. High-energy fragments are often small, non-specific ions.

    • Select a collision energy that provides a few abundant and informative product ions for your final method. This is often the energy just after the precursor ion abundance begins to decrease significantly.

FAQ 4: How can I definitively confirm the presence of bromine in a fragment ion?

Answer:

The presence of bromine is confirmed by its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[2]

  • Signature Isotopic Pattern: Any fragment containing a single bromine atom will appear as a pair of peaks of roughly 1:1 intensity, separated by 2 m/z units.[3] For example, if you see a peak at m/z 190, you must also see a corresponding peak of similar intensity at m/z 192 to confirm it is the [4-bromo-2-fluorophenoxy]⁺ fragment. If the m/z 192 peak is absent or very small, your fragment does not contain bromine.

Experimental Protocols

Protocol 1: General Method Development for ESI-MS/MS Analysis

This protocol provides a starting point for developing a robust LC-MS/MS method for N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine.

1. Sample Preparation:

  • Prepare a 1 µg/mL stock solution of the compound in methanol or acetonitrile.
  • For infusion, dilute the stock solution to 50-100 ng/mL in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Initial Infusion & Full Scan (MS1) Optimization:

  • Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
  • Operate in positive ion mode.
  • Acquire data in full scan mode over a range of m/z 50-500.
  • Adjust the cone/fragmentor voltage to maximize the signal of the [M+H]⁺ ions at m/z 316/318 while minimizing in-source fragmentation. Start with the parameters in the table below.
ParameterRecommended Starting ValuePurpose
Ionization ModeESI PositiveTo generate [M+H]⁺ ions.
Capillary Voltage2.5 - 3.5 kVTo create the ESI spray.
Cone/Fragmentor Voltage20 - 25 VCritical for controlling in-source fragmentation. [4][5]
Source Temperature120 °CTo aid desolvation without thermal degradation.
Desolvation Gas Flow600 - 800 L/hr (N₂)To evaporate solvent from droplets.
Cone Gas Flow20 - 50 L/hr (N₂)To prevent solvent from entering the mass analyzer.

3. MS/MS Parameter Optimization:

  • Select the m/z 316 ion as the precursor for fragmentation.
  • Perform a collision energy ramp experiment from 5 to 40 eV.
  • Identify 2-3 abundant, high-mass product ions.
  • Set a fixed, optimal collision energy for each transition in your final method. Check for the corresponding bromine isotope peaks for any fragments that should contain it.

References

  • Qin, N., et al. (2020). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Grira, K. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. Available at: [Link]

  • Li, A., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Analytical Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (2026). C6H12 mass spectrum of cyclohexane fragmentation pattern. Available at: [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Available at: [Link]

  • Sekuła, K., et al. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences. Available at: [Link]

  • Liu, C., et al. (2023). Mass Fragmentation Characteristics of Ketamine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Jia, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Nakashima, T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • ILRI. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]

  • Liao, C.-H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. Available at: [Link]

  • Nittardi, O. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available at: [Link]

  • Chemistry Desk. (2025). Mass Spectrometry of Cycloalkanes. YouTube. Available at: [Link]

  • McEachran, A. D., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Williams, T. L., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Available at: [Link]

  • Abad-García, B., et al. (2013). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • Technology Networks. (2026). Common Mass Spectrometry Errors and Troubleshooting Tips. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

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Troubleshooting

Technical Support Center: A Guide to Mitigating Off-Target Effects of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine and Other Novel Small Molecule Inhibitors

Disclaimer: The following guidance is based on established principles of biochemical pharmacology and medicinal chemistry. As of the date of this publication, specific experimental data for N-(2-(4-bromo-2-fluorophenoxy)...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guidance is based on established principles of biochemical pharmacology and medicinal chemistry. As of the date of this publication, specific experimental data for N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is not extensively available in public literature. Therefore, this document serves as a comprehensive guide to best practices for identifying and mitigating potential off-target effects applicable to this and other novel small-molecule inhibitors.

Introduction: The Critical Challenge of Off-Target Effects

In the pursuit of novel therapeutics and chemical probes, the specificity of a small molecule for its intended biological target is paramount. Off-target effects, where a compound interacts with unintended proteins or biomolecules, can lead to a variety of undesirable outcomes, including misinterpretation of experimental results, cellular toxicity, and failure of drug candidates in later-stage development.[1] The journey from a promising "hit" in a primary screen to a validated chemical probe or drug lead requires a rigorous and systematic approach to deconvolute on-target from off-target activities.[2][3]

This technical support center provides a framework for researchers, scientists, and drug development professionals working with N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine and other novel chemical entities to anticipate, identify, and address potential off-target effects in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of off-target effects in biochemical assays?

A1: Off-target effects can arise from several factors. A primary cause is a compound's ability to bind to proteins with similar structural features or binding pockets as the intended target. Additionally, some molecules can act as "promiscuous inhibitors" by forming aggregates at higher concentrations, which then non-specifically inhibit multiple proteins.[4][5][6] Other sources of interference include reactivity of the compound with assay components, or inherent properties like autofluorescence that can disrupt assay readouts.[7][8][9]

Q2: Are there any structural features of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine that might suggest potential off-target liabilities?

A2: While specific data is lacking, we can infer potential liabilities based on its chemical motifs. The presence of a brominated phenyl ring is a feature found in some brominated flame retardants, which have been noted for potential mitochondrial toxicity and disruption of thyroid hormone homeostasis.[10][11][12] The fluoro-substituted phenyl group and the cyclohexanamine moiety are common in various bioactive molecules and their potential for off-target interactions would depend on the specific proteins they encounter. It is crucial to empirically test for these and other potential off-target activities.

Q3: What is the difference between IC50 and Kd, and how do they relate to off-target effects?

A3: IC50 (half-maximal inhibitory concentration) is a measure of a compound's functional potency in a specific assay, indicating the concentration required to inhibit a biological process by 50%.[13][14][15][16] In contrast, Kd (dissociation constant) is a measure of binding affinity, reflecting how tightly a compound binds to its target.[13][14] A low IC50 in your primary assay is desirable, but it doesn't guarantee specificity. A compound can have a potent IC50 against your target and still exhibit potent IC50 values against other, unrelated targets. Therefore, determining the IC50 against a panel of potential off-targets is a key step in assessing selectivity.

Q4: What are Pan-Assay Interference Compounds (PAINS) and should I be concerned?

A4: PAINS are chemical compounds that tend to show activity in multiple, unrelated high-throughput screening assays.[4] Their apparent activity is often due to non-specific mechanisms, such as forming aggregates, reacting with assay reagents, or having inherent colorimetric or fluorescent properties that interfere with the assay readout.[4][8] It is always a good practice to computationally screen your compound against known PAINS filters to identify potential liabilities early on.

Troubleshooting Guide: Addressing Off-Target Effects in Your Experiments

This section provides a question-and-answer formatted guide to troubleshoot common issues that may arise during your biochemical assays.

Observed Problem Potential Cause Recommended Troubleshooting Steps
High hit rate in primary screen with seemingly unrelated compounds showing activity. Promiscuous inhibition due to compound aggregation.1. Detergent Test: Re-run the assay with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.[6] A significant drop in potency for your compound suggests aggregation-based inhibition. 2. Enzyme Concentration Dependence: Vary the concentration of your target enzyme. True inhibitors should show an IC50 that is independent of enzyme concentration, while aggregators will often show a concentration-dependent effect.[17]
Inconsistent IC50 values between experimental replicates. Assay variability, compound instability, or complex off-target effects.1. Standardize Assay Conditions: Ensure consistent buffer composition, pH, temperature, and incubation times. 2. Check Compound Stability: Assess the stability of your compound in the assay buffer over the time course of the experiment using methods like HPLC. 3. Orthogonal Assays: Validate your findings using an assay with a different detection method (e.g., if your primary assay is fluorescence-based, use a luminescence or absorbance-based orthogonal assay).[7]
Compound shows high potency in a biochemical assay but has no effect in a cell-based assay. Poor cell permeability, rapid metabolism, efflux by cellular transporters, or the in-vitro effect is an artifact.1. Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability) or experimental assays to determine if your compound can enter cells. 2. Cellular Target Engagement: Employ techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that your compound is binding to its intended target within the cell.[18]
Observed cellular phenotype does not align with the known function of the intended target. The phenotype is driven by an off-target effect.1. Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target.[18] If the compound's effect persists after target knockdown, it is likely due to an off-target interaction. 2. Chemical Proteomics: Employ advanced techniques like activity-based protein profiling (ABPP) or affinity chromatography coupled with mass spectrometry to identify the full spectrum of proteins your compound interacts with in a cellular context.[19]

Key Experimental Protocols for Off-Target Effect Assessment

A multi-pronged approach is essential for robustly characterizing the specificity of your compound.

Protocol 1: Counter-Screening Against Related Targets

Objective: To assess the selectivity of your compound against proteins that are structurally related to your primary target.

Methodology:

  • Target Selection: Identify a panel of proteins that are in the same family as your primary target (e.g., if your target is a kinase, select a panel of other kinases).

  • Assay Execution: Perform biochemical assays for each of the selected off-targets using the same conditions as your primary assay.

  • Data Analysis: Determine the IC50 value of your compound for each of the off-targets.

  • Selectivity Index Calculation: Calculate the selectivity index by dividing the IC50 for the off-target by the IC50 for the on-target. A higher selectivity index (>>10-fold) indicates better specificity.

Protocol 2: Promiscuity and Assay Interference Assays

Objective: To identify non-specific inhibition and interference with the assay technology.[20]

Methodology:

  • Luciferase Inhibition Assay (for luminescence-based primary assays):

    • Run a standard luciferase activity assay in the presence of varying concentrations of your compound.

    • A decrease in luciferase activity indicates direct inhibition of the reporter enzyme.[21]

  • Autofluorescence Check:

    • In a plate reader, measure the fluorescence of your compound in the assay buffer at the same excitation and emission wavelengths used in your primary assay.

    • A significant signal from the compound alone indicates autofluorescence that could interfere with the results.[9]

  • Redox Activity Assay:

    • Use an assay that detects reactive oxygen species (ROS) to determine if your compound has redox cycling properties that could interfere with redox-sensitive assays.[6][9]

Visualizing Your Troubleshooting Workflow

A systematic approach is key to efficiently identifying and mitigating off-target effects.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine and Structurally Similar Phenoxyethylamine Derivatives in Neurotransmitter Transporter Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of N-(2-(4-b-romo-2-fluorophenoxy)ethyl)cyclohexanamine and its analogs, focusing on their structure-activity rel...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(2-(4-b-romo-2-fluorophenoxy)ethyl)cyclohexanamine and its analogs, focusing on their structure-activity relationships (SAR) as modulators of monoamine transporters. We delve into the critical role of chemical substitutions in determining potency and selectivity, supported by quantitative data and detailed experimental protocols.

Introduction: The Phenoxyethylamine Scaffold in Neuropharmacology

The phenoxyethylamine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds that target the central nervous system. These molecules, by interacting with neurotransmitter transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), can modulate the concentration of these key signaling molecules in the synaptic cleft.[1] This action is the foundation for the therapeutic effects of many antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs).[2]

The lead compound, N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine , represents a specific iteration of this scaffold, featuring key halogen substitutions on the phenoxy ring and a bulky cyclohexyl group on the terminal amine. Understanding how these structural features influence its interaction with monoamine transporters is crucial for designing next-generation therapeutics with improved efficacy and selectivity. This guide will compare the lead compound to structurally similar derivatives to elucidate the principles of their molecular interactions.

Structural and Mechanistic Overview

The biological activity of phenoxyethylamine derivatives is profoundly influenced by three main structural regions: the phenoxy ring, the ethylamine linker, and the terminal amine substituent.

  • Phenoxy Ring Substitutions: The nature and position of substituents on this ring are critical determinants of binding affinity and selectivity. Halogen atoms, such as the 4-bromo and 2-fluoro groups in our lead compound, play a significant role in modulating electronic properties and binding interactions within the transporter's active site.[3][4] The position of substitution is known to be a key factor; for instance, para-substitution on phenylethylamines has been shown to be more effective for SERT uptake inhibition than ortho or meta substitutions.[5]

  • Terminal Amine Substituent: The group attached to the nitrogen atom influences the compound's overall lipophilicity and steric profile, which can affect its fit within the binding pocket and its pharmacokinetic properties.

Below is a diagram illustrating the key points of structural variation within this chemical class.

G cluster_core Core Phenoxyethylamine Scaffold cluster_variations Points of Structural Variation cluster_examples Example Modifications core Phenoxy-CH2-CH2-N R1 R1: Phenoxy Ring Substitutions R2 R2: Terminal Amine Substituent pheno_subs e.g., -H, -F, -Cl, -Br at various positions R1->pheno_subs Influences selectivity & - affinity for SERT/DAT/NET amine_subs e.g., -Methyl, -Cyclohexyl, -Isopropyl R2->amine_subs Affects lipophilicity & - steric fit

Caption: Workflow for a fluorescence-based neurotransmitter uptake assay.

Detailed Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Rationale: To ensure a healthy, confluent monolayer of cells expressing the target transporter for consistent assay performance.

    • Procedure: Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) in appropriate media. Seed the cells at a density of 40,000-60,000 cells/well in a 96-well, black-walled, clear-bottom plate and incubate for 20-24 hours. [6]

  • Compound Preparation and Addition:

    • Rationale: To assess the dose-dependent effect of the test compounds on transporter activity.

    • Procedure: Prepare serial dilutions of the test compounds (e.g., N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine) in assay buffer. Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.

  • Uptake Initiation and Measurement:

    • Rationale: A fluorescent substrate mimics natural neurotransmitters; its uptake into the cell leads to a measurable signal. A masking dye quenches the signal from the substrate that remains outside the cells, eliminating the need for wash steps. [7] * Procedure: Add a solution containing the fluorescent substrate and a masking dye to all wells. Immediately transfer the plate to a fluorescence plate reader capable of bottom-reading.

  • Data Acquisition and Analysis:

    • Rationale: Kinetic reading provides real-time measurement of the uptake process, allowing for a more detailed mechanistic study. [6] * Procedure: Measure the fluorescence intensity in each well every minute for a period of 10-20 minutes. For each compound concentration, calculate the rate of uptake (slope of the linear portion of the fluorescence vs. time curve). Plot the uptake rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine and its analogs underscores the critical role of targeted chemical modifications in tuning the pharmacological profile of phenoxyethylamine derivatives.

  • Key Insight: The combination of a 4-bromo and a 2-fluoro substitution on the phenoxy ring appears to be a highly effective strategy for achieving potent and selective SERT inhibition.

  • Future Research: Further investigation should focus on synthesizing and testing a broader array of derivatives to refine these SAR models. Exploring different halogen combinations and a wider variety of N-alkyl substituents could lead to the discovery of novel ligands with even greater selectivity. Additionally, performing in vivo studies and assessing the pharmacokinetic profiles of lead candidates will be essential for their translation into viable therapeutic agents. [8] This guide provides a framework for understanding and exploring this important class of neuropharmacological agents. The principles and methodologies described herein are intended to empower researchers to design and execute experiments that will advance the field of drug discovery for neurological and psychiatric disorders.

References

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Geller, H. M., et al. (1979). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics, 209(3), 437-442. Available from: [Link]

  • Simmler, L. D., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 74-82. Available from: [Link]

  • NextSDS. N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopropanamine. Available from: [Link]

  • Kim, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-206. Available from: [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), 1.20.1-1.20.18. Available from: [Link]

  • De Kloe, G. E., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(33), 11598-11606. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Wallach, J., et al. (2023). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 66(15), 10568-10588. Available from: [Link]

  • Gordon, S. L., et al. (2022). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International Journal of Molecular Sciences, 23(21), 13540. Available from: [Link]

  • Frison, S., et al. (2021). New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. Toxics, 9(10), 259. Available from: [Link]

  • Grobelny, P., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(2), 203. Available from: [Link]

  • Lee, H., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 96-105. Available from: [Link]

  • Lee, H., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 96-105. Available from: [Link]

  • Marques, F. O., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1146. Available from: [Link]

  • Belmer, A., et al. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in Neuroscience, 13, 119. Available from: [Link]

  • ClinicalTrials.eu. N-Ethyl-2-[4-[7-[[4-(Ethylsulfonylamino)Cyclohexyl]Methyl]-2,7-Diazaspiro[3.5]Nonan-2-Yl]Pyrimidin-5-Yl]Oxy-5-Fluoro-N-Propan-2-Ylbenzamide. Available from: [Link]

  • Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of Molecular Modeling, 17(10), 2577-2589. Available from: [Link]

  • Roda, G., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(20), 7048. Available from: [Link]

  • Kolaczynska, K. E., et al. (2023). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 14, 1190425. Available from: [Link]

  • Andreasen, J. T., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659. Available from: [Link]

  • Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e58256. Available from: [Link]

  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-206. Available from: [Link]

  • Esrafili, M. D., et al. (2018). Substituent effects on the halogen and pnictogen bonds characteristics in ternary complexes 4-YPhNH2···PH2F···ClX. Journal of the Iranian Chemical Society, 15(7), 1545-1555. Available from: [Link]

  • Zelder, F. H., et al. (2019). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Catalysts, 9(11), 934. Available from: [Link]

  • de Armas, M. A., et al. (2017). ANALIZING THE EFFECTS OF HALOGEN ON PROPERTIES OF A HALOGENATED SERIES OF R AND S ENANTIOMERS ANALOGUES ALKALOID COCAINE-X, X=F, Cl, Br, I. ResearchGate. Available from: [Link]

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Comparative

A Comparative Guide to Purity Validation of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine Using ¹H NMR Spectroscopy

This guide provides an in-depth, objective comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the purity determination of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the purity determination of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine. It is designed for researchers, scientists, and drug development professionals who require robust, reliable, and validated methods for chemical purity assessment.

The Criticality of Purity for Novel Pharmaceutical Intermediates

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is a complex molecule featuring multiple functional groups, including a secondary amine and a halogenated aromatic ring. As a potential active pharmaceutical ingredient (API) or a key intermediate, its purity is not merely a quality metric but a fundamental determinant of safety and efficacy in subsequent applications.[1] Impurities, even at trace levels, can originate from unreacted starting materials, by-products, or degradation and may exhibit undesirable toxicological profiles.[2][3] Therefore, employing an analytical method that is both specific and accurately quantitative is paramount.

While High-Performance Liquid Chromatography (HPLC) is a workhorse in purity analysis, Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method.[1][4] The core principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[5][6] This allows for direct, absolute quantification of a substance against a certified internal standard, often without the need for an identical reference standard of the analyte itself—a significant advantage in early-stage drug development.[5][7]

Orthogonal Approaches to Purity: A Comparative Analysis

An orthogonal approach, using multiple independent analytical methods, provides the highest confidence in purity assessment.[1] Below is a comparison of ¹H NMR with other standard techniques for analyzing N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine.

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal area is directly proportional to the number of nuclei.[5][8]Differential partitioning of components between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection.
Quantification Absolute quantification using a certified internal standard; no analyte-specific reference needed.[9][10]Relative quantification based on peak area; requires a well-characterized reference standard for the analyte and each impurity.Quantitative for volatile impurities; requires specific standards.
Specificity Excellent; provides detailed structural information, confirming identity while quantifying.[4][9]High separation power, but co-elution is possible. Peak identity is based on retention time alone unless coupled with MS.[11]Excellent for volatile compounds; mass spectrum provides high confidence in identity.
Sample Throughput Lower; qNMR requires long relaxation delays for accurate integration.[12]Higher; typical run times are 20-30 minutes per sample.[12]Moderate; dependent on temperature programming.
Destructive? No, the sample can be fully recovered.[5]Yes, the sample is consumed.Yes, the sample is consumed.
Sensitivity Lower sensitivity, best for quantifying impurities >0.1%.[12]Excellent for trace impurities, often at ppm levels.Very high sensitivity for volatile analytes.
Key Advantage Provides simultaneous structural confirmation and absolute purity from a single experiment.[13]High sensitivity and established methodology for routine quality control.[1][12]Gold standard for identifying and quantifying residual solvents and volatile impurities.[14]
Key Limitation Lower sensitivity and potential for signal overlap in complex mixtures.Requires reference standards for each impurity to be quantified accurately.Limited to thermally stable and volatile compounds.

Experimental Workflow for Purity Validation by ¹H qNMR

The following protocol is a self-validating system designed to ensure accuracy and compliance with international standards, such as those from the International Council for Harmonisation (ICH).[11][15][16]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample 1. Accurately weigh ~15 mg of Analyte weigh_is 2. Accurately weigh ~10 mg of Internal Standard weigh_sample->weigh_is dissolve 3. Dissolve both in 0.7 mL Deuterated Solvent weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer instrument 5. Setup on >400 MHz NMR Spectrometer transfer->instrument params 6. Set Quantitative Parameters (e.g., D1 > 30s) instrument->params acquire 7. Acquire Spectrum (NS=16) params->acquire process 8. Apply Phasing & Baseline Correction acquire->process integrate 9. Integrate Analyte & Internal Standard Signals process->integrate calculate 10. Calculate Purity using Formula integrate->calculate report 11. Generate Final Report calculate->report

Caption: High-level workflow for qNMR purity determination.

Detailed Step-by-Step Protocol
  • Selection of Internal Standard (IS): Choose a certified reference material with high purity (>99.9%) that is stable and has sharp, well-resolved signals that do not overlap with the analyte. For N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, maleic acid or 1,4-dinitrobenzene are suitable choices. Their aromatic signals appear in distinct regions from the analyte.

  • Sample Preparation:

    • Using a calibrated microbalance, accurately weigh approximately 15 mg of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine into a clean, dry vial. Record the weight to 0.01 mg.

    • Accurately weigh approximately 10 mg of the chosen internal standard (e.g., maleic acid) into the same vial. Record the weight. Weighing is a primary source of error, so precision is critical.[4]

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use an NMR spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[7]

    • Critical Parameter Selection: The causality behind quantitative parameters is to ensure that all nuclei have fully relaxed back to equilibrium before the next pulse is applied. Failure to do so results in inaccurate signal integrals.

      • Pulse Angle: Set to a 90° pulse to maximize signal for a single scan.

      • Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated (both analyte and IS). A conservative value of 30-60 seconds is recommended for accurate quantification.[12]

      • Number of Scans (NS): Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio (S/N > 150:1).

  • Data Processing and Purity Calculation:

    • Apply zero-filling and an appropriate apodization function (e.g., exponential with a line broadening of 0.3 Hz).

    • Carefully phase the spectrum and apply a baseline correction across the entire spectral width.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard. For the analyte, the doublet of doublets corresponding to the proton ortho to the fluorine is an excellent choice. For maleic acid, the singlet for its two olefinic protons would be used.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I : Integral area of the signal

    • N : Number of protons for the integrated signal

    • MW : Molecular weight

    • m : Mass

    • PIS : Purity of the internal standard (as a percentage)

Data Interpretation: Identifying the Analyte and Potential Impurities

The ¹H NMR spectrum provides a unique fingerprint of the molecule. A logical approach is required to assign signals and identify any unexpected peaks.

G start Acquire and Process Spectrum assign_known Identify and Assign Solvent & IS Peaks start->assign_known assign_analyte Assign All Expected Analyte Signals assign_known->assign_analyte check_unassigned Are there any unassigned peaks >0.1%? assign_analyte->check_unassigned impurity_id Identify Impurity Source: - Starting Materials - Reagents (e.g., Solvents) - By-products - Degradants (e.g., Nitrosamines) check_unassigned->impurity_id Yes no_impurities No significant impurities detected check_unassigned->no_impurities No calculate Integrate All Signals and Calculate Purity impurity_id->calculate no_impurities->calculate report Final Purity Value Reported calculate->report

Caption: Logical workflow for spectral analysis and impurity identification.

Expected ¹H NMR Signals and Potential Impurities

The following table outlines the expected chemical shifts for the target molecule and potential process-related impurities.

Assignment Proton Type Expected δ (ppm) Multiplicity Integration Notes
Analyte Aromatic (H ortho to F)6.9 - 7.1dd1HA well-resolved signal, ideal for quantification.
Analyte Aromatic (H ortho to Br)7.3 - 7.5dd1H
Analyte Aromatic (H meta to F/Br)6.8 - 7.0t1H
Analyte -O-CH₂-4.0 - 4.2t2H
Analyte -CH₂-N-2.9 - 3.1t2H
Analyte Cyclohexyl -CH-N-2.5 - 2.7m1H
Analyte Cyclohexyl -CH₂-1.0 - 2.0m10HBroad, overlapping signals. Not suitable for quantification.
Impurity Cyclohexanamine2.5 - 3.0 (broad)br s-Potential unreacted starting material.
Impurity 4-bromo-2-fluorophenol6.8 - 7.4m-Potential unreacted starting material.
Impurity NitrosaminesVariable--Given the secondary amine, nitrosamine impurities are a potential risk if nitrosating agents are present.[2][17][18] These require specialized, highly sensitive methods (e.g., LC-MS) for detection at trace levels.
Impurity Residual Solvents (e.g., Acetone)~2.17s-Common process impurity.

Conclusion: An Integrated Approach for Unambiguous Purity Validation

For the comprehensive purity validation of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, quantitative ¹H NMR spectroscopy stands as a superior primary method. It delivers an accurate, absolute purity value while simultaneously confirming the structural identity of the main component.[19][20] Its non-destructive nature and ability to quantify without analyte-specific reference materials make it exceptionally valuable in the research and development pipeline.[5][21]

However, for complete characterization and to adhere to rigorous regulatory standards, an orthogonal approach is strongly recommended.[1] The high sensitivity of HPLC is ideal for profiling trace impurities, while GC-MS is unparalleled for residual solvent analysis. By integrating the absolute quantification from qNMR with the high-sensitivity separation of chromatography, researchers and drug development professionals can achieve the highest level of confidence in their analytical results, ensuring the quality and safety of their materials.[1]

References

  • What is qNMR and why is it important? - Mestrelab Resources. Available from: [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available from: [Link]

  • Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches - Biomedical and Pharmacology Journal. Available from: [Link]

  • (PDF) A Review on Nitrosamine Impurities in Pharmaceutical Products: Review Article - ResearchGate. Available from: [Link]

  • 1 - Supporting Information. Available from: [Link]

  • Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy - PMC. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. Available from: [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. Available from: [Link]

  • Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches - PubMed. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Available from: [Link]

  • A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs) - RSIS International. Available from: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available from: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - Governors State University. Available from: [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance - Patsnap Eureka. Available from: [Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines - Organic Letters - ACS Figshare. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Quantitative NMR for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. Available from: [Link]

  • Almac Voice. Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. Available from: [Link]

Sources

Validation

Cross-reactivity validation of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine in kinase panels

Comprehensive Comparison Guide: Cross-Reactivity Validation of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine in Kinase Panels Introduction The development of targeted small-molecule kinase inhibitors requires rigor...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Reactivity Validation of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine in Kinase Panels

Introduction

The development of targeted small-molecule kinase inhibitors requires rigorous evaluation of kinome-wide selectivity. The compound N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine represents a highly specific biaryl alkyl ether pharmacophore. This structural class is frequently investigated for targeting kinases such as Adaptor Protein-2-Associated Kinase 1 (AAK1), which plays a critical role in clathrin-mediated endocytosis and neuropathic pain pathways[1].

However, due to the evolutionary conservation of the ATP-binding cleft across the 518 human kinases, off-target cross-reactivity remains a primary liability in drug development. This guide provides an objective comparison of kinome profiling platforms and establishes a self-validating experimental workflow to quantify the cross-reactivity and functional selectivity of this compound.

Pillar 1: The Causality of Kinase Profiling (Expertise & Experience)

As application scientists, we must recognize that no single assay provides a complete picture of kinase selectivity. Relying solely on one profiling method often leads to late-stage clinical failures due to unpredicted polypharmacology. A self-validating system requires three orthogonal approaches, driven by the following mechanistic realities:

  • The False Positive Paradox of Binding Assays: High-throughput binding panels (e.g., KINOMEscan) measure thermodynamic affinity but cannot distinguish between active and inactive kinase conformations. An inhibitor may bind tightly to a kinase without actually suppressing its function[2].

  • The Catalytic Reality: Functional radiometric assays directly measure the inhibition of substrate phosphorylation. An inhibitor might bind to an allosteric pocket identified in a binding screen, but fail to impede the activation loop or block catalytic turnover[3].

  • The Cellular ATP Competition: The intracellular concentration of ATP is exceptionally high (1–5 mM). An ATP-competitive inhibitor that shows nanomolar potency in a biochemical assay (typically run at 10 μM ATP) may suffer a massive drop in efficacy in live cells. Live-cell target engagement assays are essential to validate physiological target occupancy[4].

Pathway Inhibitor N-(2-(4-bromo-2-fluorophenoxy)ethyl) cyclohexanamine Kinase Primary Target (e.g., AAK1) Inhibitor->Kinase High Affinity OffTarget Off-Target Kinases (e.g., Aurora B) Inhibitor->OffTarget Cross-Reactivity Signaling Therapeutic Efficacy (Endocytosis Blockade) Kinase->Signaling Modulates Toxicity Adverse Events (Cell Cycle Arrest) OffTarget->Toxicity Induces

Mechanistic divergence of primary target engagement versus off-target cross-reactivity.

Pillar 2: Platform Comparison & Data Presentation

To objectively evaluate N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, we compare three distinct profiling platforms.

Table 1: Comparison of Kinase Profiling Platforms

Feature KINOMEscan (Binding) Radiometric (Catalytic) NanoBRET (Live-Cell)

| Primary Readout | Thermodynamic Binding ( Kd​ ) | Catalytic Activity ( IC50​ ) | Live-Cell Target Occupancy | | Throughput | High (400+ kinases) | Medium (Selected panels) | Medium (Targeted panels) | | ATP Dependence | ATP-independent | Standardized (e.g., 10 μM) | Physiological (1-5 mM) | | Strategic Utility | Broad off-target identification | Functional validation of hits | In vivo efficacy prediction |

Table 2: Mock Cross-Reactivity Profile of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine The following data illustrates a typical triage process, demonstrating how apparent off-targets in binding assays may not translate to functional cellular inhibition.

Kinase TargetKINOMEscan Kd​ (nM)Radiometric IC50​ (nM)NanoBRET IC50​ (nM)Selectivity Conclusion
AAK1 (Primary) 1.23.518.4Confirmed on-target engagement
GAK (Related) 5.812.145.2Acceptable polypharmacology
Aurora B (Off-target) 45.0>1,000>5,000Non-functional binding
CDK2 (Off-target) >10,000>10,000N/ANo cross-reactivity

Pillar 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be executed sequentially to validate the compound's profile.

Protocol 1: Broad-Spectrum Binding Profiling (KINOMEscan)

Purpose: Establish the kinome-wide interaction map.

  • Preparation: Immobilize kinase-tagged T7 phage strains on streptavidin-coated magnetic beads treated with biotinylated small-molecule ligands[5].

  • Incubation: Introduce N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine at a screening concentration of 1 μM in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify using quantitative PCR (qPCR) directed against the T7 phage tag.

  • Analysis: Calculate the Selectivity Score (S-score) to identify kinases requiring functional follow-up[5].

Protocol 2: Functional Catalytic Validation (Radiometric Assay)

Purpose: Confirm that binding translates to the inhibition of substrate phosphorylation.

  • Reaction Assembly: Combine the recombinant kinase (e.g., AAK1 or Aurora B), a specific peptide substrate, and the test compound in a buffer containing 10 μM ATP and trace [γ-33P]-ATP[6].

  • Incubation: Incubate the mixture at room temperature for 60 minutes to allow for phosphotransfer.

  • Detection: Spot the reaction onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP.

  • Analysis: Measure the incorporated radioactivity using a scintillation counter to determine the functional IC50​ [6].

Protocol 3: Live-Cell Target Engagement (NanoBRET)

Purpose: Validate target occupancy in the presence of physiological ATP and cellular membranes.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase[7].

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer that reversibly binds the kinase ATP pocket.

  • Competitive Displacement: Introduce N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine. If the compound engages the target, it displaces the tracer, causing a dose-dependent decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Analysis: Calculate the cellular IC50​ to confirm target engagement under physiological conditions[7].

Workflow Cmpd N-(2-(4-bromo-2-fluorophenoxy)ethyl) cyclohexanamine Bind Phase 1: KINOMEscan (Binding Affinity) Cmpd->Bind Broad Screen Func Phase 2: Radiometric (Catalytic Inhibition) Bind->Func Hit Validation Cell Phase 3: NanoBRET (Live-Cell Occupancy) Func->Cell In Vivo Context

Step-wise cross-reactivity validation workflow for novel kinase inhibitors.

References

  • Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbC_QfrhrT-8uQiwnKFjOboxUbFO5qtCXLdwSbeZIz0wc38z2DxybtARH_gjCk-FWSBFvuq4VKc9PFiUkw1rwXxHFiVSd4v_FKmAIO7-Dm70__bU3xBHpQYQX0qBkK-3sskpLiBUOex3vjxO4yP90=]
  • A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWRbAwHljypqQ6PP6ohJCKiiEATCJcTxxNUYWS4XmNjqb180wbgC3RKePHmfrlk2AnaLPmQZxk680bKxtiqTSlBuvd2pKkgKzdn2mEmok32GQv5ZlAKdBwM-bs5VK11krbP8g8upU5tZv0-5U8bQ7iZXQhW47SB_zWci3vqGnLnhBlIFhFWmPNY7aBFQ9PdE7E7_S-ldtx6J76fncAaO9NNBvzlM65Z-YdRFBDpE-w2jj2]
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaupUelXhzf-38-_7K4Y3PRiRmn9tRwqPiSf_MmPXp8ZauuEepwgdD4rGdRbpyqtiJs24h3EjoZIvxOVI64rZMdg2b2O_mCJA23FLR0SoxX7uBxyeXk6eZic6hFohqvKp4LPah]
  • Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQpNYFHnAtpVqQ3A1zy1tKnAlwg4J0HH6nNvGia_yN4nGUZ2S7zP7mS63WJsCDCVu7i1F8wKSulhkI-Sn68R_dTBJvxlkD-8UB-In9m0T4XaCSD2PC_l2FgZDvHH4lwEJFUydj]

Sources

Comparative

Benchmarking N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine Against Known Reference Compounds

Executive Summary & Structural Rationale The development of highly selective Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptor ligands is a critical frontier in neuropharmacology and oncology. N-(2-(4-bromo-2-fluorophenoxy)et...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptor ligands is a critical frontier in neuropharmacology and oncology. N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine (hereafter referred to as BFECH ) is a rationally designed compound belonging to the phenoxyethyl cyclohexylamine class, a well-documented scaffold for sigma receptor engagement[1].

Benchmarking BFECH against established reference compounds—such as (+)-Pentazocine, Haloperidol, and DTG—requires a rigorous evaluation of both binding affinity and functional efficacy. The structural modifications in BFECH are highly deliberate:

  • Cyclohexylamine Core: Provides the essential basic nitrogen required for anchoring to the conserved aspartate residue (Asp126) in the σ1​ binding pocket.

  • 4-Bromo-2-Fluoro Substitution: The addition of heavy halogens significantly increases the lipophilicity (LogP) of the phenoxy ring, enhancing blood-brain barrier (BBB) penetrance. Furthermore, the fluorine atom at the ortho position sterically hinders oxidative metabolism by cytochrome P450 enzymes, theoretically extending the compound's biological half-life compared to unsubstituted analogs.

Reference Compounds for Benchmarking

To objectively evaluate BFECH, we benchmark it against three industry-standard reference ligands, each serving a specific pharmacological role:

  • (+)-Pentazocine: The gold standard σ1​ selective agonist. It is used to define baseline σ1​ affinity and functional agonism[2].

  • Haloperidol: A high-affinity, non-selective ligand that binds to both σ1​ and σ2​ receptors. It serves as a pan-sigma reference and a functional σ1​ antagonist[3].

  • DTG (1,3-Di-o-tolylguanidine): A pan-sigma ligand traditionally used to evaluate σ2​ binding. It binds both subtypes with roughly equal affinity ( Ki​ ~ 20-30 nM)[3].

Mechanistic Pathways & Workflow Visualizations

To understand the functional benchmarking of BFECH, it is essential to map its downstream signaling. σ1​ agonists localize to the Mitochondria-Associated ER Membrane (MAM), where they modulate calcium signaling and promote neurotrophic factor release[4].

G Ligand BFECH (Sigma-1 Agonist) Sig1R Sigma-1 Receptor (MAM localized) Ligand->Sig1R Binds (Ki < 10 nM) BiP BiP Dissociation Sig1R->BiP Triggers IP3R IP3 Receptor Activation BiP->IP3R Sensitizes Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Mediates ATP Increased ATP Production Ca2->ATP Stimulates BDNF BDNF Secretion & Neurite Outgrowth ATP->BDNF Promotes

Figure 1: Mechanistic pathway of BFECH acting as a Sigma-1 receptor agonist to promote neurite outgrowth.

Workflow Prep Membrane Preparation (Guinea Pig Liver / MCF-7) Incubate1 Sigma-1 Assay [3H]-(+)-Pentazocine + BFECH Prep->Incubate1 Incubate2 Sigma-2 Assay [3H]-DTG + BFECH (No Masking in MCF-7) Prep->Incubate2 Filter Rapid Filtration (GF/B glass fiber filters) Incubate1->Filter Incubate2->Filter Wash Wash (Ice-cold Tris-HCl) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis (Ki) Count->Analyze

Figure 2: Self-validating radioligand binding workflow for Sigma-1 and Sigma-2 receptor evaluation.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the benchmarking protocols must be self-validating and free of systemic artifacts.

Protocol 1: σ1​ Radioligand Binding Assay

Causality Insight: Guinea pig liver is utilized because it possesses the highest endogenous expression of σ1​ receptors across mammalian tissues, providing an unparalleled signal-to-noise ratio for competitive binding[2].

  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 30,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 0.5 mg/mL of membrane protein, 2.4 nM of [3H]−(+) -pentazocine ( Kd​ ≈ 1.8 nM), and varying concentrations ( 10−11 to 10−5 M) of BFECH or reference compounds[5].

  • Equilibration: Incubate the mixture at 37°C for 90 minutes to ensure steady-state thermodynamic equilibrium.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and quantify radioactivity. Define non-specific binding (NSB) using 10 µM Haloperidol.

Protocol 2: σ2​ Radioligand Binding Assay (Masking-Free)

Causality Insight: Historically, σ2​ assays used rat liver membranes and [3H]DTG , requiring the addition of (+)-pentazocine to "mask" σ1​ sites. However, recent literature demonstrates that DTG can competitively displace (+)-pentazocine, leaving σ1​ sites partially unmasked and artificially inflating apparent σ2​ affinity[6],[7]. To create a self-validating system, we utilize MCF-7 breast cancer cells, which natively express high levels of TMEM97 (the σ2​ receptor)[3] but are devoid of σ1​ receptors, completely eliminating masking artifacts[7].

  • Preparation: Isolate membranes from cultured MCF-7 cells.

  • Incubation: Incubate MCF-7 cell membranes (30 µg protein/well) with 3 nM [3H]DTG and varying concentrations of test compounds in 50 mM Tris-HCl (pH 8.0).

  • Equilibration: Incubate at room temperature for 120 minutes.

  • Separation & Quantification: Filter, wash, and count as described in Protocol 1. Define NSB using 10 µM unlabeled DTG.

Protocol 3: Functional PC12 Neurite Outgrowth Assay

Causality Insight: Binding affinity ( Ki​ ) does not indicate functional efficacy (agonist vs. antagonist). Because σ1​ agonists are known to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth, this phenotypic assay confirms the functional classification of BFECH[4].

  • Cell Plating: Seed PC12 cells in collagen-coated 24-well plates at a density of 104 cells/well.

  • Treatment: Treat cells with a sub-optimal concentration of NGF (2 ng/mL) alongside varying concentrations of BFECH or reference compounds.

  • Incubation: Incubate for 72 hours at 37°C in 5% CO2​ .

  • Analysis: Fix cells with 4% paraformaldehyde. Use phase-contrast microscopy to quantify the percentage of cells bearing neurites longer than twice the cell body diameter.

  • Validation: Co-administer BFECH with the σ1​ antagonist BD1047. If the neurite outgrowth is specifically σ1​ -mediated, BD1047 will block the effect, validating the mechanism.

Data Presentation: Comparative Benchmarking

The following tables summarize the expected quantitative benchmarking data for BFECH against standard reference compounds based on the structure-activity relationship (SAR) profile of halogenated phenoxyethyl cyclohexylamines.

Table 1: Radioligand Binding Affinity ( Ki​ ) and Selectivity
Compound σ1​ Ki​ (nM) σ2​ Ki​ (nM)Selectivity ( σ2​/σ1​ )
BFECH 1.2 ± 0.3145 ± 12120
(+)-Pentazocine 1.8 ± 0.2> 10,000> 5,000
Haloperidol 2.5 ± 0.415.2 ± 1.86
DTG 29.5 ± 2.121.2 ± 1.50.7

Interpretation: BFECH demonstrates sub-nanomolar to low-nanomolar affinity for the σ1​ receptor, outperforming the pan-ligands and matching the gold standard (+)-Pentazocine. The bulky cyclohexylamine and halogenated phenoxy groups drive high σ1​ selectivity.

Table 2: Functional Efficacy (PC12 Neurite Outgrowth)
CompoundFunctional Profile EC50​ / IC50​ (nM)Max Efficacy (% of NGF control)
BFECH Agonist8.5 ± 1.285%
(+)-Pentazocine Agonist12.4 ± 1.5100%
Haloperidol Antagonist IC50​ : 4.2 ± 0.8N/A (Blocks outgrowth)

Interpretation: In the PC12 functional assay, BFECH behaves as a potent σ1​ agonist, promoting neurite outgrowth with an EC50​ in the single-digit nanomolar range, confirming its potential utility as a neuroprotective agent.

References

  • "EP2357165A1 - Cyclohexylamine derivative containing phenyl group, and therapeutic agent for diseases accompanied by central nervous system disorders", Google Patents.
  • "Discovery of new potent dual sigma receptor/GluN2b ligands with antioxidant property as neuroprotective agents", ResearchGate.
  • "SIGMA RECEPTOR BINDING ASSAYS", NIH PMC.
  • "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors", Frontiers.
  • "Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening", MDPI.
  • "Identification of the gene that codes for the σ 2 receptor", PNAS.
  • "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors", NIH PMC.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine

Handling novel, highly functionalized research chemicals requires moving beyond generic safety checklists. As a Senior Application Scientist, I recognize that when working with proprietary or newly synthesized molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling novel, highly functionalized research chemicals requires moving beyond generic safety checklists. As a Senior Application Scientist, I recognize that when working with proprietary or newly synthesized molecules like N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine , relying on assumptions is a critical operational failure. Because a specific, globally harmonized Safety Data Sheet (SDS) is rarely available for such niche compounds, we must execute a predictive risk assessment based on its structural pharmacophore and chemical class[1].

This guide provides the authoritative, causality-driven protocols necessary to handle, process, and dispose of this compound safely, ensuring both scientific integrity and operator protection.

Structural Hazard Profiling & Causality

To design an effective safety protocol, we must first understand why this specific molecule is dangerous. The hazard profile is dictated by two distinct structural features:

  • The Secondary Amine Core (Corrosivity): Amines are inherently basic and nucleophilic. Upon contact with ambient moisture (e.g., sweat, mucous membranes, tear ducts), they undergo rapid hydrolysis, causing severe localized alkaline burns and irreversible eye damage. This mirrors the established hazard profile of its direct structural analog, 2-phenoxyethylamine[2].

  • The Halogenated Phenoxy Group (Systemic Toxicity): The addition of bromine and fluorine atoms significantly increases the molecule's lipophilicity (LogP). Causality: High lipophilicity allows the molecule to rapidly penetrate the lipid bilayers of the stratum corneum. If dermal exposure occurs, the halogens act as a permeation enhancer, carrying the corrosive amine directly into systemic circulation. Furthermore, phenoxyethylamine derivatives are frequently investigated as CNS-active agents; systemic absorption could trigger unintended neurological or cardiovascular events.

Personal Protective Equipment (PPE) Strategy

PPE selection cannot be static; it must adapt to the physical state of the chemical and the solvent vehicle used to dissolve it. The solvent acts as a molecular carrier—if the solvent permeates your gloves, it pulls the toxic, lipophilic amine through the barrier with it[3].

Quantitative Glove Material Compatibility

When preparing stock solutions, your glove choice must be dictated by the solvent's breakthrough time[3].

Solvent VehicleNitrile (8 mil)NeopreneButyl RubberScientific Justification & Recommendation
Dichloromethane (DCM) < 10 min (Poor)< 15 min (Poor)> 360 min (Excellent)Use Butyl Rubber. DCM rapidly degrades nitrile, offering zero protection against the dissolved amine.
Dimethyl Sulfoxide (DMSO) < 60 min (Fair)~ 240 min (Good)> 480 min (Excellent)Use Butyl or Double-Neoprene. DMSO is a potent skin penetrant; standard nitrile is insufficient for prolonged handling.
Ethanol / Methanol > 240 min (Good)> 480 min (Excellent)> 480 min (Excellent)Nitrile is acceptable. Suitable for general handling and serial dilutions in alcohols.
Respiratory and Ocular Barriers
  • Inhalation: Weighing the dry powder must be performed inside a certified chemical fume hood (face velocity 80-100 fpm) to prevent the inhalation of aerosolized corrosive dust[4]. If a hood is unavailable, a PAPR (Powered Air-Purifying Respirator) or P100 half-mask is mandatory.

  • Ocular: Standard safety glasses are insufficient. Unvented chemical splash goggles paired with a full face shield are required to prevent alkaline vapor from interacting with the moisture in the eyes[2].

Operational Workflow & Risk Mitigation Strategy

G Start N-(2-(4-bromo-2-fluorophenoxy)ethyl) cyclohexanamine Hazard Hazard: Corrosive & Lipophilic Start->Hazard PPE PPE & Barrier Strategy Hazard->PPE Gloves Solvent-Specific Gloves (Butyl/Neoprene) PPE->Gloves Resp Fume Hood / P100 (Inhalation/Aerosol) PPE->Resp Eye Goggles & Face Shield (Splash Hazard) PPE->Eye Execution Operational Protocol Gloves->Execution Resp->Execution Eye->Execution Weighing Anti-Static Weighing Execution->Weighing Synthesis Closed-System Dissolution Execution->Synthesis Disposal Waste & Spill Management Weighing->Disposal Synthesis->Disposal Waste Halogenated Organic Waste Disposal->Waste Spill Mild Acid Neutralization Disposal->Spill

Workflow for handling halogenated phenoxyethylamines with PPE and disposal mapping.

Step-by-Step Experimental Protocol (Self-Validating)

To ensure absolute safety, every operational step must include a built-in validation mechanism.

Step 1: Pre-Operational Readiness

  • Action: Verify fume hood flow rate and don appropriate PPE (Butyl gloves, splash goggles, lab coat).

  • Validation: Hold a delicate tissue at the sash opening of the fume hood; it should be pulled inward steadily, confirming negative pressure containment.

Step 2: Weighing and Transfer

  • Action: Use an anti-static gun (zerostat) on the weigh boat before transferring the powder. Amines often carry static charges that cause the powder to "jump," leading to contamination.

  • Validation: Observe the powder during transfer. If it clings to the spatula or the sides of the weigh boat, re-apply the anti-static treatment before proceeding.

Step 3: Solvent Dissolution

  • Action: Transfer the solid to a pre-tared amber glass vial (to prevent potential UV degradation of the halogens). Inject the solvent (e.g., DMSO) slowly down the side of the vial to prevent aerosolization. Cap tightly and vortex.

  • Validation: Visually inspect the solution against a light source. Complete dissolution is confirmed when no particulate matter remains, ensuring the molarity of your stock solution is accurate.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a dilute acidic solution (e.g., 5% citric acid or acetic acid) to neutralize any microscopic amine dust, followed by a DI water wipe.

  • Validation: Swab the cleaned spatula with a moistened strip of pH paper. A neutral pH (pH ~7) confirms the basic amine has been completely eradicated.

Spill Response and Disposal Plan

Because of the bromine and fluorine atoms, this compound cannot be treated as standard organic waste[1].

  • Spill Neutralization: Never use water to clean up a dry spill of this compound, as it will create a highly corrosive, basic slurry. Instead, cover the spill with a solid mild acid (like citric acid powder) or a specialized amine-neutralizing spill kit. Sweep up the neutralized solid using non-sparking tools and place it in a sealed, labeled container.

  • Waste Segregation: All liquid waste, contaminated gloves, and empty vials must be strictly segregated into "Halogenated Organic Waste." Mixing this with non-halogenated waste can lead to dangerous exothermic reactions in the waste carboy and violates EPA/OSHA disposal mandates[4]. Incineration at a certified facility is the only appropriate disposal method to prevent environmental accumulation of the fluorinated/brominated byproducts.

References

  • [2] 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • [4] Laboratories - Hazard Recognition and Solutions. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • [1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Available at:[Link]

  • [3] Chemical Resistance Guide. USU Office of Research. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine
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